Dipraglurant
Description
Properties
IUPAC Name |
6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236230 | |
| Record name | Dipraglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872363-17-2 | |
| Record name | Dipraglurant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipraglurant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipraglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12733 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dipraglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPRAGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dipraglurant's Mechanism of Action in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipraglurant (ADX48621) is an orally active, selective, and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is being investigated as a therapeutic agent for Parkinson's disease (PD), primarily for the treatment of levodopa-induced dyskinesia (LID), a debilitating side effect of long-term levodopa therapy.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
The Role of mGluR5 in Parkinson's Disease Pathophysiology
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta is a hallmark of Parkinson's disease. This neuronal degeneration leads to a cascade of neurochemical imbalances within the basal ganglia, a group of subcortical nuclei crucial for motor control. A key consequence of dopamine depletion is the hyperactivity of glutamatergic pathways, which contributes to both the motor symptoms of PD and the development of LID.[5]
The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is highly expressed in the basal ganglia, particularly in the striatum. In the context of PD, the overstimulation of mGluR5 by glutamate is believed to play a significant role in the aberrant signaling that underlies motor complications. Therefore, modulating mGluR5 activity presents a promising therapeutic strategy to restore balance in the basal ganglia circuitry without directly targeting the compromised dopaminergic system.
This compound's Molecular Mechanism of Action
This compound functions as a negative allosteric modulator of mGluR5. Unlike competitive antagonists that bind to the glutamate binding site, NAMs like this compound bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding. This allosteric modulation allows for a more nuanced inhibition of receptor activity, potentially offering a better safety and tolerability profile compared to competitive antagonists.
The primary mechanism of this compound involves the attenuation of excessive glutamate signaling at mGluR5-expressing neurons. By dampening the overactive glutamatergic transmission in the basal ganglia, this compound helps to normalize the pathological signaling patterns that contribute to the involuntary movements characteristic of LID.
Preclinical Evidence
In Vitro Studies
This compound has been characterized as a potent and selective mGluR5 NAM with an IC50 of 21 nM.
In Vivo Studies in Animal Models
Preclinical studies in rodent and primate models of Parkinson's disease have demonstrated the efficacy of this compound in reducing dyskinesia without compromising the antiparkinsonian effects of levodopa.
MPTP Macaque Model of Levodopa-Induced Dyskinesia:
In a well-established model using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques, oral administration of this compound resulted in a dose-dependent reduction in both choreic and dystonic LID. A 30 mg/kg dose was identified as the most effective, significantly inhibiting dyskinesias without affecting the therapeutic efficacy of levodopa.
| Preclinical Efficacy of this compound in MPTP Macaques | |
| Model | MPTP-treated macaques with levodopa-induced dyskinesia |
| Doses Tested | 3, 10, and 30 mg/kg (oral) |
| Primary Outcome | Reduction in dyskinesia severity |
| Key Finding | Dose-dependent reduction in choreic and dystonic LID, with the 30 mg/kg dose showing the best effect. |
| Effect on Levodopa Efficacy | No alteration of levodopa's antiparkinsonian effects. |
Rodent Models of Motor and Non-Motor Symptoms:
Studies in rodent models have further supported the potential of this compound. It has been shown to dose-dependently reduce haloperidol-induced catalepsy, a model for parkinsonian motor symptoms. Furthermore, this compound has exhibited anxiolytic, antidepressant, and anti-compulsive-like effects in various rodent behavioral models, suggesting potential benefits for the non-motor symptoms of PD.
| Preclinical Effects of this compound in Rodent Models | |
| Model | Haloperidol-induced catalepsy (motor symptom model) |
| Effect | Dose-dependent reduction in catalepsy. |
| Model | Vogel conflict-drinking test (anxiety model) |
| Effect | Increased punished licks, indicative of anxiolytic effect. |
| Model | Forced swim test (depression model) |
| Effect | Decreased immobility time, suggesting antidepressant effect. |
| Model | Marble-burying test (obsessive-compulsive model) |
| Effect | Decreased number of buried marbles. |
Clinical Development and Efficacy
This compound has undergone clinical evaluation to assess its safety, tolerability, and efficacy in patients with Parkinson's disease and LID.
Phase 2a Clinical Trial (NCT01336088)
A Phase 2a, double-blind, placebo-controlled, randomized, 4-week, parallel-group, multicenter dose-escalation study was conducted to evaluate this compound in PD patients with moderate to severe LID.
Key Findings:
-
Efficacy: this compound demonstrated a statistically significant reduction in peak dose dyskinesia as measured by the modified Abnormal Involuntary Movement Scale (mAIMS). A 20% reduction was observed on day 1 with a 50 mg dose, and a 32% reduction on day 14 with a 100 mg dose.
-
Safety and Tolerability: The primary objective of the study was met, with this compound showing a good safety and tolerability profile. The most frequently reported adverse events were dizziness, nausea, fatigue, and worsening of dyskinesia between doses.
-
Pharmacokinetics: this compound was rapidly absorbed, with a time to maximum plasma concentration (tmax) of approximately 1 hour. The 100 mg dose resulted in a mean maximum plasma concentration (Cmax) of 1844 ng/mL on day 28.
| Phase 2a Clinical Trial (NCT01336088) - Key Quantitative Data | |
| Study Design | Double-blind, placebo-controlled, randomized, 4-week dose-escalation |
| Patient Population | 76 PD patients with moderate to severe LID |
| Dosing Regimen | Escalation from 50 mg once daily to 100 mg three times daily |
| Primary Endpoint | Safety and tolerability |
| Secondary Efficacy Endpoint | Change in modified Abnormal Involuntary Movement Scale (mAIMS) |
| mAIMS Reduction (vs. Placebo) | Day 1 (50 mg): 20% (p=0.04) Day 14 (100 mg): 32% (p=0.04) |
| Pharmacokinetics (100 mg dose) | tmax: ~1 hour Cmax (Day 28): 1844 ng/mL |
Phase 2b/3 Clinical Trial (NCT04857359)
A subsequent Phase 2b/3 trial was initiated to further evaluate the safety and efficacy of this compound in a larger patient population over a 12-week period. However, this trial was halted due to slow recruitment, partly attributed to the COVID-19 pandemic.
Experimental Protocols
MPTP Macaque Model of Levodopa-Induced Dyskinesia (as per Bezard et al., 2014)
-
Animal Model: Cynomolgus macaques are treated with MPTP to induce a parkinsonian state.
-
LID Induction: Following stabilization of parkinsonian symptoms, animals are treated with increasing doses of levodopa until stable and reproducible dyskinesias are established.
-
Drug Administration: A crossover study design is employed where each animal receives this compound (e.g., 3, 10, 30 mg/kg, orally) or placebo in a randomized order, with a washout period between treatments.
-
Behavioral Assessment: Dyskinesia is scored by trained observers blinded to the treatment condition, using a validated rating scale. Parkinsonian disability is also assessed.
-
Pharmacokinetic Analysis: Blood samples are collected at multiple time points after drug administration to determine the pharmacokinetic profile of this compound.
Phase 2a Clinical Trial Protocol (NCT01336088)
-
Study Population: Patients with a diagnosis of Parkinson's disease experiencing moderate to severe levodopa-induced dyskinesia.
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized (2:1 drug to placebo), parallel-group study.
-
Treatment Regimen: A 4-week dose-escalation period where patients receive increasing doses of this compound (or placebo), starting from 50 mg once daily and titrating up to 100 mg three times daily.
-
Primary Outcome Measures: Assessment of safety and tolerability through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary Outcome Measures:
-
Efficacy: Assessed using the modified Abnormal Involuntary Movement Scale (mAIMS), patient diaries to record "on" and "off" time, and the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Pharmacokinetics: Blood samples are collected at specified visits to determine the pharmacokinetic parameters of this compound.
-
Conclusion
This compound's mechanism of action as a negative allosteric modulator of mGluR5 offers a targeted approach to mitigating levodopa-induced dyskinesia in Parkinson's disease. By selectively dampening the excessive glutamatergic signaling in the basal ganglia, this compound has demonstrated efficacy in preclinical models and early-phase clinical trials. While further clinical validation is needed, the data to date support the continued investigation of this compound as a potential adjunctive therapy to improve the management of motor complications in Parkinson's disease. Moreover, its potential to address non-motor symptoms warrants further exploration.
References
The Pharmacology of Dipraglurant: A Negative Allosteric Modulator of mGluR5
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dipraglurant (also known as ADX48621) is an orally administered, small molecule belonging to the imidazopyridine class of organic compounds.[1] It functions as a highly selective, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Developed by Addex Therapeutics, this compound's primary clinical application under investigation is the treatment of Levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[4] LID is a debilitating movement disorder that arises from long-term levodopa therapy. By modulating excessive glutamate signaling in the basal ganglia, this compound aims to alleviate these involuntary movements without compromising the anti-parkinsonian benefits of levodopa.
Mechanism of Action: Modulating Glutamate Signaling
The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic terminals of neurons in brain regions such as the striatum, cortex, and hippocampus. It plays a crucial role in modulating neuronal excitability and synaptic plasticity.
Under normal physiological conditions, the binding of the neurotransmitter glutamate to the orthosteric site of mGluR5 activates the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which mediates various downstream cellular responses.
This compound functions as a negative allosteric modulator. It does not compete with glutamate for its binding site. Instead, it binds to a distinct, allosteric site located within the transmembrane domain of the mGluR5 receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein upon glutamate binding. Consequently, the entire downstream signaling cascade is attenuated, leading to a reduction in excessive glutamate-mediated neuronal activity, which is implicated in the pathophysiology of LID.
Caption: mGluR5 signaling pathway and modulation by this compound.
Pharmacological Data
In Vitro Pharmacology
This compound is a potent and selective mGluR5 NAM. In vitro studies using recombinant human mGluR5 receptors have determined its half-maximal inhibitory concentration (IC50) to be 21 ± 1 nM.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 21 ± 1 nM | Recombinant human mGlu5 receptors | |
| IC50 | 45 ± 2 nM | Recombinant rat mGlu5 receptors |
Table 1: In Vitro Potency of this compound.
Preclinical Pharmacology & Pharmacokinetics
Preclinical studies in rodent models have demonstrated the efficacy of this compound in various behavioral tests relevant to both motor and non-motor symptoms of Parkinson's disease. It has shown antiparkinsonian, anxiolytic, antidepressant, and anticompulsive-like effects. Importantly, these effects are observed at doses that do not cause motor impairment. In a macaque model of PD, this compound reduced the severity of LID without diminishing the efficacy of levodopa.
Pharmacokinetic studies in rats show that this compound is rapidly absorbed after oral administration, reaching maximum concentrations (Cmax) in both plasma and cerebrospinal fluid (CSF) approximately 0.5 hours after dosing. This demonstrates that the compound readily crosses the blood-brain barrier.
| Animal Model | Species | Doses (p.o.) | Key Findings | Reference |
| Haloperidol-Induced Catalepsy | Rat | 1, 3, 10, 30 mg/kg | Dose-dependently reduced catalepsy (antiparkinsonian effect) | |
| Vogel Conflict-Drinking Test | Rat | 1, 3, 10 mg/kg | Increased punished licks (anxiolytic effect) | |
| Forced Swim Test | Mouse | 30, 50 mg/kg | Dose-dependently reduced immobility time (antidepressant effect) | |
| Forced Swim Test | Rat | 3, 10, 30 mg/kg | Dose-dependently reduced immobility time (antidepressant effect) | |
| Marble Burying Test | Mouse | 10, 30 mg/kg | Decreased number of buried marbles (anticompulsive effect) | |
| MPTP-Induced Dyskinesia | Macaque | N/A | Reduced severity of LID |
Table 2: Summary of Preclinical In Vivo Efficacy of this compound.
| Parameter | Route | Dose | Cmax (Plasma) | Tmax (Plasma) | Cmax (CSF) | Tmax (CSF) | Reference |
| Pharmacokinetics | p.o. | 10 mg/kg | ~1000 ng/mL | 0.5 h | ~20 ng/mL | 0.5 h |
Table 3: Pharmacokinetic Profile of this compound in Rats.
Clinical Pharmacology & Pharmacokinetics
This compound has been evaluated in several clinical trials. Phase I studies in healthy volunteers confirmed its safety, tolerability, and pharmacokinetic profile. A Phase 1 PET (Positron Emission Tomography) study was conducted to measure mGluR5 receptor occupancy in 12 healthy adults. The results showed dose-proportional receptor binding, with an optimal range for anti-dyskinetic effect estimated to be between 50% and 70% occupancy.
A Phase IIa, double-blind, placebo-controlled study in 76 PD patients with moderate to severe LID demonstrated a good safety and tolerability profile. The trial met its primary objective and also showed statistically significant reductions in LID severity.
| Study | Population | Doses | Key Findings | Reference |
| Phase 1 PET Study | 12 Healthy Volunteers | 100 mg, 200 mg, 300 mg (single dose) | Receptor Occupancy: 27% (100mg), 44.4% (200mg), 53.5% (300mg). Good correlation between plasma concentration and receptor occupancy. | |
| Phase IIa (NCT01336088) | 76 PD patients with LID | Titrated from 50mg once daily to 100mg three times daily over 28 days | Primary Outcome (Safety): Good safety and tolerability profile. Secondary Outcome (Efficacy): Statistically significant reduction in LID severity (mAIMS score) on Day 1 (50mg) and Day 14 (100mg). | |
| Phase IIb/III (NCT04857359) | ~140 PD patients with LID | 150 mg/day for 1 week, then 300 mg/day for 11 weeks | Primary Endpoint: Change in Unified Dyskinesia Rating Scale (UDysRS). Study was stopped due to slow recruitment. |
Table 4: Summary of Clinical Trial Data for this compound.
The most frequently reported adverse events in clinical trials have been dizziness, nausea, fatigue, and a transient worsening of dyskinesia between doses.
Experimental Protocols
Radioligand Binding Assay for mGluR5 NAMs
This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) engineered to express the mGluR5 receptor, or from rat brain tissue.
-
Incubation: A constant concentration of a radiolabeled mGluR5 NAM (e.g., [3H]MPEP) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for the allosteric binding site.
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Experimental workflow for a radioligand binding assay.
Haloperidol-Induced Catalepsy Test in Rats
This in vivo behavioral model is used to assess the potential antiparkinsonian effects of a compound.
Methodology:
-
Animal Acclimation: Rats are acclimated to the testing environment.
-
Induction of Catalepsy: Animals are pre-treated with haloperidol (e.g., 1 mg/kg, i.p.), a dopamine D2 receptor antagonist that induces a cataleptic state, mimicking parkinsonian akinesia.
-
Drug Administration: Following haloperidol administration, animals receive the test compound (this compound at various doses, p.o.) or a vehicle control.
-
Catalepsy Assessment: At specific time intervals post-drug administration, catalepsy is measured. A common method is the "bar test," where the rat's forepaws are placed on a horizontal bar raised a few centimeters off the surface. The time it takes for the rat to remove both paws from the bar is recorded. A longer duration indicates a greater cataleptic state.
-
Data Analysis: The time spent in the cataleptic posture is compared between the drug-treated groups and the vehicle control group to determine if the test compound significantly reduces cataleptic behavior.
Development and Clinical Progression
The development of this compound follows a standard pharmaceutical pipeline, progressing from initial discovery and preclinical evaluation to phased clinical trials designed to establish its safety and efficacy in humans.
Caption: Logical progression of this compound's development.
Conclusion
This compound is a potent and selective mGluR5 negative allosteric modulator with a well-characterized pharmacological profile. Its mechanism of action, which involves dampening excessive glutamatergic signaling in the basal ganglia, provides a strong rationale for its development as a treatment for Levodopa-induced dyskinesia in Parkinson's disease. Preclinical data have consistently demonstrated its efficacy in relevant animal models of both motor and non-motor symptoms. Clinical trials have confirmed a favorable safety profile and have provided evidence of efficacy in reducing the severity of dyskinesia in patients. While further large-scale clinical validation is necessary, this compound represents a promising therapeutic agent targeting a non-dopaminergic pathway to address a significant unmet need in the management of Parkinson's disease.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound drug meets endpoints: Addex reports - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Dipraglurant (ADX48621)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipraglurant (ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and the key experimental methodologies used for its characterization. Furthermore, it elucidates the signaling pathways modulated by this compound and presents visual workflows for its synthesis and experimental evaluation. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a novel small molecule with a complex heterocyclic structure. Its systematic IUPAC name is 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine. The key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 6-Fluoro-2-[4-(2-pyridinyl)-3-butyn-1-yl]imidazo[1,2-a]pyridine | [1][2] |
| Synonyms | ADX48621, ADX-48621 | [1][2] |
| Molecular Formula | C₁₆H₁₂FN₃ | [1] |
| Molecular Weight | 265.29 g/mol | |
| CAS Number | 872363-17-2 | |
| SMILES String | C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |
| InChI Key | LZXMUJCJAWVHPZ-UHFFFAOYSA-N |
Synthesis of this compound (ADX48621)
The proposed synthesis can be divided into two main parts: the synthesis of the imidazo[1,2-a]pyridine core with the butynyl side chain and the final coupling with a pyridine derivative.
Plausible Synthetic Scheme
A potential synthetic route is outlined below. This involves the initial preparation of a terminal alkyne-substituted imidazo[1,2-a]pyridine intermediate, followed by a Sonogashira coupling with a halogenated pyridine.
References
In Vitro Characterization of Dipraglurant's Allosteric Modulation of mGlu5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Dipraglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details this compound's binding and functional properties, offers comprehensive protocols for key experimental assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and mGlu5
This compound (ADX48621) is a selective, orally active, and brain-penetrant small molecule that acts as a negative allosteric modulator of the mGlu5 receptor.[1][2] mGlu5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in modulating synaptic plasticity and neuronal excitability.[3][4] Allosteric modulators like this compound bind to a site topographically distinct from the orthosteric glutamate binding site, offering a mechanism for fine-tuning receptor function rather than simple blockade.[5] By negatively modulating mGlu5, this compound reduces the receptor's response to glutamate, a mechanism that holds therapeutic potential for various neurological and psychiatric disorders, including Parkinson's disease levodopa-induced dyskinesia (LID).
Quantitative Pharmacological Profile of this compound
The in vitro pharmacological profile of this compound has been characterized through a variety of binding and functional assays. The following tables summarize the key quantitative data, providing insights into its affinity, potency, and efficacy at the mGlu5 receptor.
Table 1: Binding Affinity of this compound at the mGlu5 Receptor
| Parameter | Value | Species/Cell Line | Radioligand | Reference |
| Ki | 4.4 nM | Not Specified | [3H]methoxy-PEPy |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound in Cellular Assays
| Assay | Parameter | Value | Species/Cell Line | Reference |
| Glutamate-induced Response | IC50 | 21 ± 1 nM | Recombinant human mGlu5 | |
| Glutamate-induced Response | IC50 | 45 ± 2 nM | Recombinant human mGlu5 | |
| Calcium Mobilization | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A | |
| IP1 Accumulation | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A | |
| ERK1/2 Phosphorylation | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A | |
| Receptor Internalization | IC50 | Low nanomolar range | Rat mGlu5 in HEK293A |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Key Signaling Pathways Modulated by this compound
As a negative allosteric modulator of mGlu5, this compound attenuates the downstream signaling cascades initiated by glutamate binding. The primary signaling pathway of mGlu5 involves the activation of the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize this compound's allosteric modulation of the mGlu5 receptor.
Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the mGlu5 receptor, thereby determining its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human or rat mGlu5 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]methoxy-PEPy.
-
Unlabeled competitor: this compound.
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-mGlu5 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]methoxy-PEPy (typically at or near its Kd value), and varying concentrations of this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known mGlu5 antagonist, e.g., MPEP).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the glutamate-induced increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human or rat mGlu5 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
Glutamate (agonist).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed HEK293-mGlu5 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of glutamate (typically the EC80) into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of PLC activation, and is a robust measure of Gq-coupled receptor activity.
Materials:
-
HEK293 cells stably expressing the human or rat mGlu5 receptor.
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
This compound.
-
Glutamate.
-
Cell lysis buffer.
-
IP1 detection kit (e.g., HTRF-based).
Procedure:
-
Cell Plating and Pre-incubation:
-
Seed cells in a suitable microplate and culture.
-
On the day of the assay, replace the culture medium with stimulation buffer containing varying concentrations of this compound and LiCl.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation and Lysis:
-
Add a fixed concentration of glutamate (e.g., EC80) and incubate for 1 hour at 37°C.
-
Lyse the cells by adding the lysis buffer provided in the detection kit.
-
-
IP1 Detection:
-
Follow the manufacturer's instructions for the IP1 detection kit, which typically involves adding detection reagents and incubating at room temperature.
-
Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
-
-
Data Analysis:
-
Generate a standard curve to convert the raw signal to IP1 concentration.
-
Plot the percentage of inhibition of glutamate-stimulated IP1 accumulation against the log concentration of this compound to determine the IC50 value.
-
ERK1/2 Phosphorylation Assay
This assay measures the level of phosphorylated ERK1/2, a key downstream signaling event of mGlu5 activation.
Materials:
-
HEK293 cells stably expressing the human or rat mGlu5 receptor.
-
Serum-free medium for starvation.
-
This compound.
-
Glutamate.
-
Cell lysis buffer containing phosphatase and protease inhibitors.
-
Assay-specific reagents (e.g., primary and secondary antibodies for Western blotting, ELISA kit, or HTRF reagents).
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to near confluence.
-
Serum-starve the cells for several hours to overnight to reduce basal ERK1/2 phosphorylation.
-
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of glutamate for a short period (typically 5-15 minutes).
-
-
Lysis and Detection:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Detect the levels of phosphorylated ERK1/2 and total ERK1/2 using a suitable method (e.g., Western blot, ELISA, or a homogeneous assay like HTRF).
-
-
Data Analysis:
-
Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the percentage of inhibition of glutamate-stimulated ERK1/2 phosphorylation against the log concentration of this compound to determine the IC50 value.
-
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective negative allosteric modulation of the mGlu5 receptor. Through a combination of radioligand binding and functional cellular assays, a comprehensive understanding of its pharmacological profile can be achieved. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating the further investigation of this compound and other mGlu5 modulators. The visualization of the signaling pathways and experimental workflows aims to provide a clear conceptual framework for these studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (PD051953, LZXMUJCJAWVHPZ-UHFFFAOYSA-N) [probes-drugs.org]
- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Dipraglurant's Modulation of Glutamate Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Dipraglurant (ADX48621) is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Excessive glutamatergic neurotransmission, particularly through mGluR5, is implicated in the pathophysiology of numerous neurological and psychiatric disorders. In conditions such as Parkinson's disease (PD), the degeneration of the nigrostriatal dopamine pathway leads to overactivity in glutamate pathways within the basal ganglia, contributing to both motor symptoms and the development of levodopa-induced dyskinesia (LID).[5] this compound is designed to attenuate this aberrant signaling without blocking the receptor entirely, offering a modulatory approach to restore synaptic homeostasis. This document provides a comprehensive overview of this compound's mechanism of action, a compilation of key quantitative data from preclinical and clinical studies, and detailed methodologies for the experiments cited.
The Role of Glutamate and mGluR5 in Neuropathology
Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic receptors (NMDA, AMPA, kainate) and metabotropic G-protein coupled receptors (mGluRs). The mGluR family is divided into three groups; mGluR5, a member of the Group I mGluRs, is of particular therapeutic interest.
mGluR5 is primarily coupled to the Gq/G11 protein. Upon activation by glutamate, it initiates a signaling cascade via phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which modulates a wide array of neuronal functions.
In Parkinson's disease, the loss of dopamine input disrupts the delicate balance of the basal ganglia circuitry, leading to excessive and pathological glutamate signaling. This glutamatergic hyperactivity is a key factor in the development of LID, the uncontrollable, involuntary movements that arise from long-term levodopa therapy. By modulating mGluR5, this compound aims to reduce this excessive glutamate transmission, thereby alleviating dyskinesia.
This compound: Mechanism of Action
This compound does not compete with glutamate at its binding site (the orthosteric site). Instead, it binds to a distinct, topographically separate location on the mGluR5 receptor known as an allosteric site. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. This mechanism as a Negative Allosteric Modulator (NAM) allows for a fine-tuning of glutamatergic signaling rather than a complete blockade, which is often associated with the adverse effects seen with ionotropic glutamate receptor antagonists.
Quantitative Pharmacology and Efficacy Data
The pharmacological profile of this compound has been characterized through extensive in vitro, preclinical, and clinical studies.
In Vitro Potency and Human Receptor Occupancy
This compound is a highly potent molecule, as demonstrated by its low nanomolar IC₅₀. Human Positron Emission Tomography (PET) studies have confirmed its ability to engage the mGluR5 target in the brain in a dose-proportional manner.
| Parameter | Value | Species/Model | Reference |
| IC₅₀ | 21 nM | In Vitro Assay | |
| Receptor Occupancy | |||
| 100 mg Oral Dose | 27% | Healthy Human Adults (PET) | |
| 200 mg Oral Dose | 44.4% | Healthy Human Adults (PET) | |
| 300 mg Oral Dose | 53.5% | Healthy Human Adults (PET) |
An optimal anti-dyskinetic effect is hypothesized to be achieved with 50-70% receptor occupancy.
Preclinical Efficacy
This compound has demonstrated robust efficacy in multiple rodent and primate models of motor and non-motor symptoms associated with Parkinson's disease.
| Model | Key Findings | Species | Reference |
| MPTP-Induced Dyskinesia | Dose-dependent reduction of chorea and dystonia; best effect at 30 mg/kg with no impact on levodopa efficacy. | Macaque | |
| Haloperidol-Induced Catalepsy | Dose-dependent reduction in catalepsy: 40% at 3 mg/kg, 53% at 10 mg/kg, 65% at 30 mg/kg (ED₅₀ = 2.83 mg/kg). | Rat | |
| Forced Swim Test (Depression) | Reduced immobility time by 30% (30 mg/kg) and 40% (50 mg/kg). | Mouse | |
| Marble-Burying (OCD-like) | Reduced marbles buried by 32% (30 mg/kg) and 78% (50 mg/kg). | Mouse | |
| Vogel Conflict-Drinking (Anxiety) | Dose-dependently increased the number of punished licks. | Rat |
Clinical Efficacy (Phase 2a)
A Phase 2a trial in PD patients with moderate to severe LID demonstrated a good safety profile and promising efficacy signals.
| Endpoint | Result | Timepoint/Dose | p-value | Reference |
| Peak Dyskinesia (mAIMS) | 20% reduction vs. placebo | Day 1 (50 mg) | 0.04 | |
| Peak Dyskinesia (mAIMS) | 32% reduction vs. placebo | Day 14 (100 mg) | 0.04 | |
| Mean mAIMS over 28 days | Mean benefit of -2.08 vs. placebo | 28 days | <0.001 | |
| Clinician Global Impression (CGIC) | 71.2% improved vs. 49.9% for placebo | 28 days | N/A |
mAIMS: modified Abnormal Involuntary Movement Scale
Pharmacokinetic Profile
This compound is rapidly absorbed and readily crosses the blood-brain barrier.
| Parameter | Value | Species | Reference |
| Tₘₐₓ (Oral) | ~1 hour | Human | |
| Cₘₐₓ (100 mg dose, Day 28) | 1844 ng/mL (mean) | Human | |
| Tₘₐₓ (Oral) | 0.5 hours | Rat | |
| CSF/Plasma Ratio | 0.015 | Rat |
Key Experimental Methodologies
The characterization of this compound relies on a suite of standardized in vitro and in vivo assays.
In Vitro Functional Assays
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the mGluR5 receptor.
-
Principle: This is a competitive binding assay that measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]MPEP) from the mGluR5 receptor in membrane preparations.
-
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissue or cell lines expressing mGluR5.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to calculate the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
-
Objective: To measure the functional activity (IC₅₀) of this compound as a NAM.
-
Principle: mGluR5 activation by an agonist leads to an IP3-mediated release of intracellular calcium. This assay quantifies the ability of this compound to inhibit this calcium flux.
-
Protocol:
-
Cell Culture: Use cells stably expressing mGluR5 (e.g., HEK293).
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., quisqualate).
-
Measurement: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine its IC₅₀.
-
Preclinical In Vivo Models
-
MPTP Macaque Model of LID: This is considered the gold-standard model for studying LID in Parkinson's disease. Rhesus monkeys are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state. Subsequent chronic treatment with levodopa induces dyskinesias that closely resemble those seen in human patients. The model is used to assess the efficacy of anti-dyskinetic drugs like this compound.
-
Haloperidol-Induced Catalepsy: This rodent model is used to screen for compounds with potential anti-parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy (a failure to correct an externally imposed posture). The ability of a drug to reduce the time spent in this cataleptic state suggests potential therapeutic activity in motor control circuits.
Clinical Trial Design
-
Phase 2a PD-LID Trial (NCT01336088): This was a multicenter, double-blind, placebo-controlled, randomized, 4-week parallel-group study. A total of 76 PD patients with moderate to severe LID were enrolled. The primary objective was to assess safety and tolerability. Secondary objectives focused on efficacy, using measures like the modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries. The design involved a dose-escalation, starting at 50 mg and increasing to 100 mg, allowing for the assessment of dose-response relationships.
Conclusion and Future Directions
This compound is a well-characterized mGluR5 negative allosteric modulator that effectively and potently attenuates the glutamate signaling pathway. Quantitative data from a range of experimental models demonstrates its ability to normalize the pathological glutamatergic overactivity that underlies levodopa-induced dyskinesia in Parkinson's disease. Preclinical studies also suggest its potential to treat non-motor symptoms of PD, such as anxiety and depression.
The Phase 2a clinical trial provided proof-of-concept for its safety and efficacy in patients. Although a subsequent Phase 2b/3 study was terminated due to slow patient recruitment unrelated to the drug's performance, the existing data package underscores the therapeutic potential of this compound. Further investigation is also underway for its use in post-stroke recovery and dystonia, highlighting the broad applicability of modulating the mGluR5 pathway in neurological disorders.
References
Dipraglurant: A Potential Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipraglurant (ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Initially developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD), a growing body of preclinical and clinical evidence suggests a broader neuroprotective potential for this compound. Dysregulation of glutamatergic signaling, particularly through mGluR5, is implicated in the pathophysiology of various neurological and psychiatric disorders. By modulating this pathway, this compound may offer therapeutic benefits beyond symptomatic relief, potentially slowing disease progression in neurodegenerative conditions. This technical guide provides an in-depth overview of this compound, consolidating its pharmacological profile, preclinical and clinical data, and the underlying mechanisms of its neuroprotective effects. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.
Introduction: The Role of mGluR5 in Neurological Disorders
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of neurons in brain regions critical for motor control, cognition, and emotional regulation.[1][2] It plays a crucial role in modulating synaptic plasticity and neuronal excitability.[2] However, excessive mGluR5 signaling has been linked to excitotoxicity, a key pathological process in numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[1][3] This has positioned mGluR5 as a promising therapeutic target for neuroprotective interventions.
This compound, by acting as a negative allosteric modulator, does not directly compete with the endogenous ligand glutamate but instead binds to a distinct site on the receptor, reducing its response to glutamate. This mechanism allows for a more nuanced modulation of glutamatergic transmission compared to competitive antagonists, potentially offering a better safety and tolerability profile.
Pharmacological Profile of this compound
This compound is a potent and selective mGluR5 NAM with good oral bioavailability and brain penetration.
| Parameter | Value | Species/System | Reference |
| IC50 | 21 ± 1 nM | Human mGluR5 | |
| IC50 | 45 ± 2 nM | Human mGluR5 |
Table 1: In Vitro Potency of this compound
Preclinical Evidence of Neuroprotection and Therapeutic Efficacy
A substantial body of preclinical research in various animal models has demonstrated the potential of this compound in treating both motor and non-motor symptoms of neurological disorders, as well as exhibiting neuroprotective effects.
Parkinson's Disease and Levodopa-Induced Dyskinesia (LID)
The most extensive research on this compound has been in the context of PD and its complications.
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned macaque is considered the gold-standard preclinical model for PD, as it closely mimics the motor symptoms and neurochemical changes observed in human patients. Studies in this model have shown that this compound can significantly reduce LID without compromising the anti-parkinsonian effects of levodopa.
Experimental Protocol: MPTP-Lesioned Macaque Model of LID
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are rendered parkinsonian by repeated intravenous or intramuscular injections of MPTP until a stable parkinsonian state is achieved, as assessed by a validated primate parkinsonian rating scale.
-
Induction of Dyskinesia: Chronic daily administration of levodopa/carbidopa is initiated to induce stable and reproducible dyskinesia. The dose is titrated for each animal to achieve a significant anti-parkinsonian effect.
-
Drug Administration: this compound or placebo is administered orally in a crossover design, with a sufficient washout period between treatments.
-
Assessment of Dyskinesia and Parkinsonism: Dyskinesia is assessed by trained observers blind to the treatment using a validated primate dyskinesia rating scale. Parkinsonian symptoms are evaluated using a parkinsonian disability scale. Videotape recordings are often used for later analysis.
Models of Non-Motor Symptoms
This compound has also shown efficacy in rodent models relevant to the non-motor symptoms of PD and other psychiatric disorders, such as anxiety and depression.
This model is used to assess potential anti-parkinsonian effects. Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to correct an externally imposed posture.
Experimental Protocol: Haloperidol-Induced Catalepsy in Rats
-
Animals: Male rats are typically used.
-
Drug Administration: Haloperidol (e.g., 1 mg/kg) is administered intraperitoneally to induce catalepsy. This compound or vehicle is administered orally at various doses prior to the catalepsy assessment.
-
Catalepsy Assessment: The "bar test" is commonly used. The rat's forepaws are placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is measured, with a cut-off time (e.g., 180 seconds).
Quantitative Data: Effect of this compound on Haloperidol-Induced Catalepsy in Rats
| Dose (mg/kg, p.o.) | Reduction in Time on Grid (%) | p-value | Plasma Concentration (ng/mL) |
| 1 | Trend | >0.05 | 54 |
| 3 | 40 | <0.01 | 328 |
| 10 | 53 | <0.001 | 1727 |
| 30 | 65 | <0.001 | 3617 |
Table 2: Dose-dependent effect of this compound on haloperidol-induced catalepsy in rats.
This is a classic model for assessing anxiolytic-like activity. The test creates a conflict between the motivation to drink (following water deprivation) and the aversion to a mild electric shock received upon drinking.
Experimental Protocol: Vogel Conflict Test in Rats
-
Animals: Water-deprived male rats are used.
-
Apparatus: A testing chamber with a grid floor and a drinking spout connected to a shock generator.
-
Procedure: After a period of water deprivation, rats are placed in the chamber. After a certain number of licks from the spout, a mild electric shock is delivered through the grid floor. The number of punished licks is recorded over a set period. Anxiolytic compounds are expected to increase the number of punished licks.
-
Drug Administration: this compound or a reference anxiolytic (e.g., chlordiazepoxide) is administered prior to the test.
Quantitative Data: Effect of this compound in the Vogel Conflict Test in Rats
| Dose (mg/kg, p.o.) | Fold Increase in Punished Licks | p-value | Plasma Concentration (ng/mL) |
| 3 | Trend | >0.05 | 501 |
| 10 | 2.2 | <0.05 | 1120 |
| 30 | 2.5 | <0.05 | 2043 |
Table 3: Effect of this compound on the number of punished licks in the rat Vogel conflict test.
The forced swim test is a widely used rodent model to screen for potential antidepressant activity. It is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture, and antidepressant treatments can reduce the duration of this immobility.
Experimental Protocol: Forced Swim Test in Mice and Rats
-
Animals: Male mice or rats are used.
-
Apparatus: A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Animals are placed in the water-filled cylinder for a set period (e.g., 6 minutes). The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.
-
Drug Administration: this compound or a reference antidepressant (e.g., imipramine) is administered prior to the test.
Quantitative Data: Effect of this compound in the Forced Swim Test
| Species | Dose (mg/kg, p.o.) | Reduction in Immobility Time (%) | p-value |
| Mouse | 30 | 30 | <0.01 |
| Mouse | 50 | 40 | <0.001 |
| Rat | 3 | ~15 | <0.05 |
| Rat | 10 | ~15 | <0.05 |
| Rat | 30 | ~20 | <0.01 |
Table 4: Effect of this compound on immobility time in the forced swim test in mice and rats.
This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in rodents. The natural tendency of mice to bury novel objects is thought to be related to anxiety and perseverative behaviors.
Experimental Protocol: Marble-Burying Test in Mice
-
Animals: Male mice are used.
-
Apparatus: A standard cage containing a thick layer of bedding with a number of glass marbles (e.g., 20) evenly spaced on the surface.
-
Procedure: Mice are placed in the cage and allowed to explore for a set period (e.g., 30 minutes). The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
Drug Administration: this compound or a reference anxiolytic (e.g., chlordiazepoxide) is administered prior to the test.
Quantitative Data: Effect of this compound in the Marble-Burying Test in Mice
| Dose (mg/kg, p.o.) | Reduction in Buried Marbles (%) | p-value | Plasma Concentration (ng/mL) |
| 10 | No effect | >0.05 | 26 |
| 30 | 32 | <0.01 | 212 |
| 50 | 78 | <0.001 | 865 |
Table 5: Effect of this compound on the number of buried marbles in the mouse marble-burying test.
Clinical Development in Parkinson's Disease Levodopa-Induced Dyskinesia
The primary clinical indication for which this compound has been investigated is LID in patients with PD.
Phase 2a Clinical Trial (NCT01336088)
A Phase 2a, double-blind, placebo-controlled, randomized, dose-escalation study was conducted to evaluate the safety, tolerability, and efficacy of this compound in PD patients with moderate to severe LID.
Methodology: Phase 2a Clinical Trial
-
Participants: 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.
-
Design: Randomized (2:1, this compound:placebo), parallel-group, multicenter study.
-
Dosing Regimen: Dose-escalation from 50 mg once daily to 100 mg three times daily over a 4-week period.
-
Primary Outcome: Safety and tolerability.
-
Secondary Efficacy Outcome: Change in the modified Abnormal Involuntary Movement Scale (mAIMS).
Clinical Trial Results
| Endpoint | Result | p-value |
| mAIMS Reduction (Day 1, 50 mg) | 20% | 0.04 |
| mAIMS Reduction (Day 14, 100 mg) | 32% | 0.04 |
| mAIMS Reduction (3-hour post-dose, Day 14) | Significant | 0.04 |
| Mean Cmax (100 mg, Day 28) | 1844 ng/mL | N/A |
Table 6: Key efficacy and pharmacokinetic results from the Phase 2a clinical trial of this compound in PD-LID.
The trial met its primary endpoint, demonstrating that this compound was generally safe and well-tolerated. The most common adverse events were dizziness, nausea, fatigue, and worsening of dyskinesia between doses.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by negatively modulating mGluR5. Activation of mGluR5 by glutamate triggers a cascade of intracellular signaling events that contribute to neuronal hyperexcitability and, in pathological conditions, to neurodegeneration.
The mGluR5 Signaling Cascade
mGluR5 is coupled to Gq/G11 proteins. Upon activation, it stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
This initial cascade can then activate downstream pathways, including the extracellular signal-regulated kinase (ERK) and the Akt/mammalian target of rapamycin (mTOR) pathways, which are involved in synaptic plasticity, cell survival, and autophagy. In neurodegenerative diseases, the overactivation of these pathways can be detrimental.
Diagram: Simplified mGluR5 Signaling Pathway
Caption: Simplified mGluR5 signaling cascade.
Neuroprotective Mechanisms
By attenuating the overactivation of mGluR5, this compound is hypothesized to exert its neuroprotective effects through several mechanisms:
-
Reduction of Excitotoxicity: By dampening excessive glutamate signaling, this compound can prevent the downstream cascade that leads to neuronal cell death.
-
Modulation of Synaptic Plasticity: this compound may help restore normal synaptic function in diseases where it has been pathologically altered.
-
Anti-inflammatory Effects: mGluR5 is also expressed on glial cells, and its modulation may reduce neuroinflammation, a common feature of neurodegenerative diseases.
Diagram: Experimental Workflow for In Vitro Neuroprotection Assay
Caption: General workflow for an in vitro neuroprotection assay.
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, or primary neuronal cultures are commonly used.
-
Induction of Neurotoxicity: Neuronal damage can be induced by various agents, depending on the disease being modeled. Common neurotoxins include glutamate (for excitotoxicity), amyloid-beta oligomers (for Alzheimer's disease), or 6-hydroxydopamine (for Parkinson's disease).
-
Treatment: Cells are pre-treated with a range of concentrations of this compound for a specified period before the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is measured using standard assays such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity by detecting lactate dehydrogenase release).
-
Data Analysis: The protective effect of this compound is quantified by comparing the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
Future Directions and Conclusion
This compound has demonstrated a promising profile as a modulator of mGluR5, with clinical efficacy in treating levodopa-induced dyskinesia in Parkinson's disease. The preclinical data strongly suggest a broader therapeutic potential, including neuroprotective effects and the treatment of non-motor symptoms such as anxiety and depression.
Further research is warranted to fully elucidate the neuroprotective mechanisms of this compound and to explore its efficacy in other neurodegenerative and psychiatric disorders. Long-term studies are needed to determine if this compound can modify the course of these diseases. The development of specific biomarkers to track the neuroprotective effects of this compound in clinical trials will also be crucial for its future development.
Diagram: Logical Relationship of this compound's Therapeutic Potential
Caption: Therapeutic potential of this compound.
References
Dipraglurant's Molecular Interactions Beyond mGluR5: A Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipraglurant (ADX-48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It has been the subject of significant clinical investigation, primarily for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease.[3][4] While its interaction with mGluR5 is well-documented, a comprehensive understanding of its molecular target profile is crucial for a complete assessment of its therapeutic potential and safety. This technical guide provides an in-depth analysis of the known molecular targets of this compound beyond its primary target, mGluR5, summarizing available quantitative data and detailing relevant experimental methodologies.
Primary Target: Metabotropic Glutamate Receptor 5 (mGluR5)
This compound's primary pharmacological activity is mediated through its potent and selective negative allosteric modulation of mGluR5.[1] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous ligand, glutamate. This interaction modulates the receptor's response to glutamate. As a negative allosteric modulator, this compound decreases the affinity and/or efficacy of glutamate at the mGluR5 receptor.
Quantitative Data on mGluR5 Interaction
The potency of this compound at the human mGluR5 receptor has been determined through in vitro functional assays.
| Target | Assay Type | Parameter | Value (nM) | Species | Reference |
| mGluR5 | Functional Assay | IC50 | 21 | Human |
Table 1: Potency of this compound at the mGluR5 Receptor. The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response to glutamate.
Off-Target Molecular Profile of this compound
Despite numerous publications highlighting the high selectivity of this compound for mGluR5, publicly available, comprehensive off-target screening data across a broad panel of receptors, ion channels, transporters, and enzymes is limited. Information from the developing company, Addex Therapeutics, consistently refers to this compound as a "highly selective mGluR5 NAM," suggesting that extensive selectivity profiling has likely been conducted internally. However, the detailed results of such panels have not been widely published in peer-reviewed literature.
The absence of significant off-target interactions at pharmacologically relevant concentrations is a critical aspect of this compound's development, as it would predict a lower likelihood of off-target side effects. Standard industry practice involves screening drug candidates against a panel of targets, such as the Eurofins SafetyScreen44 or a similar panel, to identify potential liabilities early in development.
Based on the available information, there is no public evidence to suggest that this compound has any significant secondary molecular targets that contribute to its therapeutic effects or adverse event profile at clinically relevant doses. The preclinical and clinical data available to date attribute its efficacy in models of Parkinson's disease and other neurological disorders to its modulation of the mGluR5 signaling pathway.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the canonical mGluR5 signaling pathway and a general workflow for assessing off-target activity.
mGluR5 Signaling Pathway
Caption: Canonical mGluR5 signaling pathway and the inhibitory effect of this compound.
General Workflow for Off-Target Screening
Caption: A generalized experimental workflow for identifying off-target molecular interactions.
Experimental Protocols
While specific, detailed protocols for the off-target screening of this compound are not publicly available, the following represents a standard methodology for a primary radioligand binding assay, a common technique used in large-scale safety screening panels.
Radioligand Binding Assay for Off-Target Screening
1. Objective: To determine the ability of a test compound to inhibit the binding of a known radiolabeled ligand to a panel of molecular targets.
2. Materials:
- Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- A panel of cell membranes or recombinant proteins expressing the target receptors, ion channels, etc.
- Radiolabeled ligands specific for each target (e.g., [3H]-labeled).
- Assay buffer specific to each target.
- Unlabeled reference compounds for each target to determine non-specific binding.
- 96-well filter plates.
- Scintillation fluid and a scintillation counter.
3. Procedure:
- Assay Preparation: The test compound is serially diluted to a range of concentrations. In a 96-well plate, the following are added to each well:
- Assay buffer.
- Cell membranes or protein preparation.
- Radiolabeled ligand at a concentration typically near its Kd.
- Either the test compound, vehicle control, or the unlabeled reference compound (for non-specific binding).
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
- Filtration: The incubation is terminated by rapid filtration through the filter plates, which traps the cell membranes with the bound radioligand. The plates are then washed with ice-cold assay buffer to remove unbound radioligand.
- Quantification: The filter plates are dried, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
4. Data Analysis:
- The percentage inhibition of specific binding by the test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(Total Binding - Compound Binding) / (Total Binding - Non-specific Binding)])
- A "hit" is typically defined as a compound that causes >50% inhibition at a specific concentration (e.g., 10 µM).
5. Follow-up: For any identified "hits," secondary assays, such as concentration-response curves, are performed to determine the IC50 value of the test compound for that off-target interaction.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Addex therapeutics :: Addex Reports Positive Results of an mGlu5 Receptor Occupancy Study with this compound in Healthy Volunteers [addextherapeutics.com]
The Pharmacokinetics and Brain Penetration of Dipraglurant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dipraglurant (ADX48621) is a selective, orally bioavailable, negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). It has been investigated primarily for the treatment of Levodopa-induced dyskinesia (LID) in Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and brain penetration of this compound, compiling available data from preclinical and clinical studies. The document details the methodologies of key experiments, presents quantitative data in tabular format, and visualizes relevant biological pathways and experimental workflows to support further research and development.
Introduction
This compound's mechanism of action centers on the modulation of glutamatergic signaling, which is implicated in the pathophysiology of various neurological disorders.[1][2] By acting as a NAM at the mGluR5, this compound can reduce excessive glutamate transmission in the basal ganglia, a key factor in the development of LID in Parkinson's disease patients.[2] The clinical development of this compound has included several Phase 2 clinical trials.[1][3] A critical aspect of its therapeutic potential is its ability to cross the blood-brain barrier (BBB) and engage its central target.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGluR5, which in turn inhibits the receptor's response to the endogenous ligand, glutamate. The mGluR5 is a G-protein coupled receptor that, upon activation, primarily signals through the Gαq protein. This initiates a cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in modulating synaptic plasticity.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. A notable characteristic is its rapid absorption and a profile that is reported to be similar to that of Levodopa, which is advantageous for managing LID.
Preclinical Pharmacokinetics
Studies in rodents have shown that this compound is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.
| Parameter | Species | Dose | Route | Value | Reference |
| Plasma and CSF Concentrations | Sprague-Dawley Rat | 10 mg/kg | Oral | See original publication for time-course data |
Human Pharmacokinetics
In a Phase 2a clinical trial, this compound was rapidly absorbed.
| Parameter | Population | Dose | Value | Reference |
| Tmax (Time to Maximum Concentration) | Parkinson's Disease Patients | 50 mg - 100 mg | ~1 hour | |
| Cmax (Maximum Concentration) | Parkinson's Disease Patients | 100 mg | 1844 ng/mL (on day 28) |
Brain Penetration
Effective brain penetration is essential for a centrally acting drug like this compound. Evidence for its ability to cross the blood-brain barrier comes from both preclinical data and human imaging studies.
Preclinical Evidence
In rats, the presence of this compound in the cerebrospinal fluid (CSF) following oral administration confirms its ability to enter the central nervous system.
Human Evidence: PET Occupancy Study
A Positron Emission Tomography (PET) study in healthy adult volunteers directly demonstrated that orally administered this compound occupies mGluR5 in the brain in a dose-dependent manner.
| Dose | Mean Receptor Occupancy (at 1 hour post-dose) | Reference |
| 100 mg | 27% | |
| 200 mg | 44.4% | |
| 300 mg | 53.5% |
Experimental Protocols
Human mGluR5 Receptor Occupancy PET Study
-
Objective: To measure the degree of mGluR5 occupancy in the brain after single oral doses of this compound and to assess the relationship between plasma concentration and receptor occupancy.
-
Subjects: 12 healthy adult volunteers.
-
Design: Open-label, dose-escalation study with three cohorts (100 mg, 200 mg, and 300 mg).
-
Procedure:
-
Participants received a single oral dose of this compound.
-
PET scans were conducted one hour after dosing for all cohorts.
-
The 300 mg cohort underwent a second PET scan three hours post-dosing to evaluate the time course of occupancy.
-
-
Imaging Agent: A suitable radioligand for mGluR5 was used (details not publicly specified).
-
Analysis: PET imaging data was analyzed to quantify receptor occupancy in various brain regions. Plasma samples were collected to determine this compound concentrations and correlate them with the observed receptor occupancy.
Quantification of this compound in Biological Matrices (General Methodology)
While a specific, detailed published protocol for this compound is not available, the standard method for quantifying small molecule drugs like this compound in plasma and brain tissue is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
Brain Tissue: The tissue is first homogenized. Subsequently, a protein precipitation and/or a liquid-liquid or solid-phase extraction is performed to isolate the drug from the complex matrix.
-
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The compound of interest is separated from other matrix components on a chromatographic column (e.g., a C18 column).
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized (typically via electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A specific precursor ion to product ion transition for this compound is monitored.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration from a standard curve, often using a stable isotope-labeled internal standard.
Conclusion
The available data indicate that this compound possesses pharmacokinetic and brain penetration properties suitable for a centrally acting therapeutic agent. Its rapid absorption and demonstrated dose-dependent occupancy of the mGluR5 receptor in the human brain are key attributes supporting its clinical development for neurological disorders such as Parkinson's disease Levodopa-induced dyskinesia. The methodologies outlined in this guide provide a framework for the key experiments used to characterize these properties. Further publication of detailed pharmacokinetic parameters and brain-to-plasma concentration ratios would provide a more complete picture for the scientific community.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Dipraglurant in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dipraglurant is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It is under investigation for its therapeutic potential in neurological and psychiatric disorders, particularly Parkinson's disease and levodopa-induced dyskinesia (LID).[1][2] Preclinical studies in rodent models are crucial for evaluating its efficacy and safety profile. These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, based on established research.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor.[1] mGluR5 is a G protein-coupled receptor that plays a role in modulating excitatory synaptic transmission. In conditions like Parkinson's disease, excessive glutamate activity in the basal ganglia is implicated in motor symptoms and dyskinesias. By binding to an allosteric site on the mGluR5 receptor, this compound reduces its response to glutamate, thereby dampening excessive glutamatergic signaling. This modulation is believed to underlie its therapeutic effects in rodent models of Parkinson's disease and other CNS disorders.
References
Application Notes and Protocols for Dipraglurant in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipraglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As an orally active and brain-penetrant compound, it is a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes, particularly in the central nervous system. These application notes provide detailed protocols for the dissolution and use of this compound in in vitro cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
Physicochemical and Solubility Data of this compound
A summary of the key physicochemical and solubility properties of this compound is presented below. This information is essential for the accurate preparation of stock and working solutions for cell culture applications.
| Property | Value | Source |
| Chemical Name | N/A | |
| Synonyms | ADX48621 | [1] |
| Molecular Formula | C₁₆H₁₂FN₃ | [2] |
| Molecular Weight | 265.29 g/mol | [2] |
| IC₅₀ | 21 nM for mGluR5 | [1] |
| Solubility in DMSO | ≥ 10 mM | |
| Solubility in Water | Insoluble | |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | |
| Storage of Stock Solution | -80°C for 2 years, -20°C for 1 year |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock solution can be stored and subsequently diluted to the desired working concentrations for various cell culture assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.653 mg of this compound (Molecular Weight: 265.29 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed 2.653 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Ensure the final solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment. A typical effective concentration range for this compound in in vitro assays is between 1 and 10 µM.
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you will need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is recommended to perform serial dilutions, especially when preparing a range of concentrations. For instance, first, dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 in cell culture medium to achieve the final 10 µM concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically well below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.
-
Vehicle Control: Always include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
-
Application to Cells: Remove the existing medium from your cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control. Gently swirl the plate or flask to ensure even distribution.
-
Incubation: Incubate the cells for the desired duration as dictated by your experimental design.
Visualization of Pathways and Workflows
Below are diagrams illustrating the mGluR5 signaling pathway, which is modulated by this compound, and a typical experimental workflow for using this compound in cell culture.
Caption: this compound negatively modulates the mGluR5 signaling pathway.
Caption: Experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols for Dipraglurant in the MPTP Macaque Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the use of Dipraglurant, a negative allosteric modulator of the mGluR5 receptor, in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) macaque model of Parkinson's disease (PD), with a focus on levodopa-induced dyskinesia (LID).
Introduction
This compound is an investigational drug that has shown promise in preclinical models for the treatment of levodopa-induced dyskinesia, a common and debilitating side effect of long-term levodopa therapy in Parkinson's disease patients.[1] The MPTP-lesioned macaque is considered a gold-standard preclinical model as it closely mimics the motor symptoms of PD and the development of LID in humans.[2] These notes are designed to guide researchers in the effective use of this compound in this model.
Recommended Dosage of this compound
Preclinical studies in the MPTP macaque model have evaluated several oral doses of this compound. The key findings from a pivotal study are summarized below.
Table 1: Summary of this compound Oral Dosage and Efficacy in MPTP Macaques
| Dose (mg/kg, oral) | Efficacy on Levodopa-Induced Dyskinesia | Effect on Levodopa Anti-parkinsonian Efficacy | Reference |
| 3 | Moderate inhibition of dyskinesias | No alteration | Bezard et al., 2014 |
| 10 | Significant inhibition of dyskinesias | No alteration | Bezard et al., 2014 |
| 30 | Best effect in inhibiting choreic and dystonic dyskinesias | No alteration | Bezard et al., 2014 |
Based on these findings, a single oral dose of 30 mg/kg is recommended as the most effective dose for reducing levodopa-induced dyskinesia in the MPTP macaque model without compromising the therapeutic benefits of levodopa.
Experimental Protocols
The following protocols are based on established methodologies for inducing parkinsonism and LID in macaques and are consistent with the procedures used in studies evaluating this compound.
Protocol 1: Induction of Parkinsonism with MPTP
This protocol describes a chronic MPTP administration regimen to induce a stable parkinsonian state in macaques.
Materials:
-
Macaca fascicularis (cynomolgus monkeys)
-
MPTP-hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline for injection
-
Validated parkinsonism rating scale (e.g., the Kurlan scale or a similar validated scale)[3][4]
-
Video recording equipment
Procedure:
-
Baseline Assessment: Prior to MPTP administration, conduct at least five baseline observations of the monkeys in their home cages to establish normal motor function using a validated parkinsonism rating scale.[4]
-
MPTP Administration: Administer MPTP-hydrochloride at a dose of 0.2 mg/kg intravenously (i.v.) dissolved in sterile saline.
-
Daily Monitoring: Perform daily injections and assess the animals for parkinsonian signs for 30 minutes each day using the validated rating scale. Key signs to monitor include tremor, general activity level, body posture, vocalization, freezing, arm movements, and rigidity.
-
Endpoint: Continue daily MPTP administration until a stable parkinsonian score is achieved. One study described continuing injections until a clinical rating score of over 8 was reached, which took an average of 15.5 days. Full parkinsonism was typically observed around day 22.
-
Confirmation of Parkinsonism: To confirm the parkinsonian nature of the motor deficits, a levodopa challenge (e.g., 20 mg/kg, per os) can be administered to observe a temporary alleviation of symptoms.
Workflow for MPTP-induced parkinsonism in macaques.
Protocol 2: Induction of Levodopa-Induced Dyskinesia (LID)
Once a stable parkinsonian state is achieved, chronic levodopa treatment is used to induce dyskinesia.
Materials:
-
MPTP-lesioned parkinsonian macaques
-
Levodopa/carbidopa combination (e.g., Madopar®, 4:1 ratio)
-
Validated primate dyskinesia rating scale (e.g., Quantitative Dyskinesia Scale - QDS)
-
Observation cages
-
Video recording equipment
Procedure:
-
Levodopa Administration: Administer levodopa/carbidopa orally twice daily. The dose should be individually tailored to produce a significant reversal of parkinsonian symptoms (e.g., 18-22 mg/kg).
-
Chronic Treatment: Continue this daily treatment for a period of 4-5 months to allow for the development of severe and reproducible dyskinesias.
-
Dyskinesia Assessment:
-
On the day of assessment, administer the standard levodopa dose.
-
Transfer the monkey to an observation cage.
-
Record the animal's behavior for at least 3-4 hours post-levodopa administration.
-
Score the severity of dyskinesia using a validated rating scale at regular intervals (e.g., every 15-30 minutes). The QDS is a reliable method that involves counting specific movements in different body parts from video recordings.
-
Protocol for inducing dyskinesia in parkinsonian macaques.
Protocol 3: Evaluation of this compound on LID
This protocol outlines the procedure for testing the efficacy of this compound on established LID.
Materials:
-
MPTP-lesioned macaques with stable LID
-
This compound (3, 10, and 30 mg/kg)
-
Vehicle control
-
Levodopa/carbidopa
-
Validated parkinsonism and dyskinesia rating scales
-
Equipment for blood collection (for pharmacokinetic analysis)
Procedure:
-
Study Design: A four-way crossover design is recommended, where each animal receives vehicle and each of the three doses of this compound in a randomized order, with a sufficient washout period between treatments.
-
Drug Administration: On the test day, administer the assigned oral dose of this compound (or vehicle) concurrently with the standard levodopa/carbidopa dose.
-
Behavioral Assessment:
-
Immediately after drug administration, place the monkey in an observation cage.
-
Record behavior for at least 4 hours.
-
Score for both dyskinesia and parkinsonism at regular intervals by blinded raters using the validated scales.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. In Parkinson's disease, the loss of dopamine leads to overactivity of the glutamatergic system in the basal ganglia, contributing to both motor symptoms and the development of LID. By modulating mGluR5, this compound can reduce this excessive glutamate signaling.
Simplified signaling pathway of this compound's action.
Conclusion
The MPTP macaque model is an invaluable tool for the preclinical evaluation of anti-dyskinetic therapies. The protocols outlined above provide a framework for inducing parkinsonism and LID, and for testing the efficacy of this compound. A dose of 30 mg/kg of this compound has been shown to be effective in this model. Adherence to validated and standardized protocols is crucial for obtaining reproducible and translatable results in the development of novel treatments for Parkinson's disease.
References
Application Notes and Protocols for Utilizing Dipraglurant in Electrophysiological Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipraglurant is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 receptors are G-protein coupled receptors that play a significant role in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Their dysfunction has been implicated in various neurological and psychiatric disorders, making them a key target for therapeutic development. These application notes provide a comprehensive guide for the use of this compound in in vitro electrophysiological studies using brain slice preparations, a critical methodology for investigating synaptic function and the effects of novel neuromodulatory compounds.
Mechanism of Action: mGluR5 Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/G11 proteins. Upon activation by glutamate, Gq/G11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC) and other downstream effectors. This cascade modulates the activity of various ion channels and can potentiate N-methyl-D-aspartate (NMDA) receptor currents, thereby influencing synaptic strength and neuronal excitability. By negatively modulating this pathway, this compound can dampen excessive glutamatergic signaling.
Quantitative Data Summary
While specific in vitro slice electrophysiology data for this compound is limited in publicly available literature, the following table summarizes the observed effects of a structurally and functionally similar mGluR5 negative allosteric modulator, 2-methyl-6-(phenylethynyl)pyridine (MPEP), on synaptic transmission and plasticity in hippocampal brain slices. These data can serve as a valuable reference for designing experiments with this compound.
| Parameter | Compound | Concentration | Brain Region/Pathway | Observed Effect | Reference |
| Long-Term Potentiation (LTP) | MPEP | 10 µM | Hippocampal CA1 | Inhibited induction and late phases of LTP when applied before high-frequency stimulation. | [1] |
| Long-Term Potentiation (LTP) | MPEP | 10 µM | Hippocampal CA1 | Impaired the late phase of LTP when applied after high-frequency stimulation. | [1] |
| Long-Term Depression (LTD) | MPEP | 10 µM | Hippocampal CA1 | Impaired induction of LTD when applied before low-frequency stimulation. | [1] |
| NMDA Receptor Currents | MPEP | 20 µM | Cultured Cortical Neurons | Reduced NMDA-evoked currents. | |
| Epileptiform Activity | MPEP | 50 µM | Hippocampal CA1 | Inhibited spike firing of low [Mg2+]o-induced interictal epileptiform activity. |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol outlines the procedure for preparing viable acute brain slices for electrophysiological recordings.
Materials:
-
Animal model (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sucrose-based cutting solution (ice-cold and carbogenated)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (carbogenated)
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dishes
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized (unresponsive to toe pinch), quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.
-
Slicing: Mount the brain onto the vibratome stage. Submerge the brain in the ice-cold cutting solution within the vibratome buffer tray. Cut slices to the desired thickness (typically 300-400 µm).
-
Recovery: Carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before transferring to the recording chamber.
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol describes the application of this compound during whole-cell patch-clamp recordings to study its effects on synaptic transmission.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber with perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular pipette solution
-
aCSF for recording
-
This compound stock solution (e.g., in DMSO)
-
Data acquisition and analysis software
Procedure:
-
Slice Transfer: Transfer a recovered brain slice to the recording chamber, continuously perfused with carbogenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Obtaining a Recording: Under visual guidance (e.g., DIC microscopy), approach a neuron in the region of interest with the patch pipette. Apply gentle positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal. After seal formation, apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - EPSCs/IPSCs) for a stable period (e.g., 5-10 minutes).
-
This compound Application: Dilute the this compound stock solution in the recording aCSF to the desired final concentration. Apply this compound to the slice via the perfusion system. Ensure the final concentration of the vehicle (e.g., DMSO) is low (typically <0.1%) and does not affect synaptic transmission.
-
Post-Drug Recording: Record synaptic activity in the presence of this compound for a sufficient duration to observe its effects.
-
Washout: If required, wash out the drug by perfusing the slice with drug-free aCSF and record the recovery of synaptic activity.
-
Data Analysis: Analyze the recorded data to quantify changes in synaptic parameters such as amplitude, frequency, and kinetics of postsynaptic currents.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an electrophysiology experiment investigating the effects of this compound.
Troubleshooting and Considerations
-
Drug Solubility and Stability: Ensure this compound is fully dissolved in the stock solution and is stable in the aqueous aCSF. Prepare fresh dilutions for each experiment.
-
Vehicle Control: Always perform control experiments with the vehicle (e.g., DMSO) at the same final concentration used for this compound to rule out any effects of the solvent.
-
Concentration-Response Curve: It is highly recommended to perform a concentration-response experiment to determine the optimal and effective concentration range of this compound for the specific synaptic pathway being investigated.
-
Slice Health: The viability of the brain slices is crucial for obtaining reliable data. Monitor the health of the slices throughout the experiment. Slices that appear swollen or exhibit spontaneous epileptiform activity during baseline recordings should be discarded.
-
Recording Stability: Ensure a stable recording throughout the baseline, drug application, and washout phases to accurately assess the effects of this compound.
References
Application of Dipraglurant in Preclinical Anxiety Models: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipraglurant is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] The glutamatergic system, particularly the mGluR5, is a key target in the investigation of novel anxiolytic therapies due to its role in modulating neuronal excitability and synaptic plasticity in brain regions associated with anxiety, such as the amygdala and hippocampus.[2][3] Preclinical studies have demonstrated the anxiolytic-like effects of this compound in various rodent models of anxiety.[4] This document provides detailed application notes and protocols for utilizing this compound in common behavioral assays for anxiety research.
Mechanism of Action: mGluR5 Signaling in Anxiety
This compound exerts its anxiolytic effects by negatively modulating the activity of the mGluR5 receptor. As a Gq-protein coupled receptor, mGluR5 activation by glutamate initiates a signaling cascade that contributes to neuronal hyperexcitability, a state often implicated in anxiety disorders. This compound, by binding to an allosteric site on the receptor, reduces the efficacy of glutamate, thereby dampening this signaling pathway and producing an anxiolytic effect.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the anxiolytic-like effects of this compound in various behavioral assays.
Table 1: Vogel Conflict Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Number of Punished Licks (Mean ± SEM) |
| Vehicle | - | Baseline |
| This compound | 3 | Trend towards increase |
| This compound | 10 | 2.2-fold increase (p < 0.05) |
| This compound | 30 | 2.5-fold increase (p < 0.05) |
| Chlordiazepoxide (Control) | 30 (i.p.) | Significant increase |
Table 2: Marble Burying Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Reduction in Buried Marbles (%) |
| Vehicle | - | 0 |
| This compound | 10 | No significant effect |
| This compound | 30 | 32% (p < 0.01) |
| This compound | 50 | 78% (p < 0.001) |
| Chlordiazepoxide (Control) | - | 72% (p < 0.001) |
Table 3: Other Anxiety-Related Behavioral Assays
| Behavioral Assay | Species | This compound Dose (mg/kg, p.o.) | Observed Effect |
| Elevated Plus Maze (EPM) | Mice | 50 | Anxiolytic-like effects observed.[4] |
| Stress-Induced Hyperthermia (SIH) | Mice | 50 | Anxiolytic-like effects observed. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Experimental Workflow:
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animals: Mice are commonly used. They should be habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 50 mg/kg) or vehicle control. The pre-treatment time should be consistent across all groups (typically 30-60 minutes).
-
Procedure: a. Place the mouse in the center of the maze, facing one of the enclosed arms. b. Allow the mouse to freely explore the maze for a 5-minute session. c. The session is recorded by an overhead video camera.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total distance traveled can be used as a measure of general locomotor activity.
Marble Burying Test
This test is used to assess anxiety and obsessive-compulsive-like behaviors in rodents. Anxious mice tend to bury harmless objects, such as marbles.
Experimental Workflow:
Protocol:
-
Apparatus: A standard mouse cage filled with 5 cm of bedding material. Twenty glass marbles are evenly spaced on the surface of the bedding.
-
Animals: Mice are individually housed for this test.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 10, 30, 50 mg/kg) or vehicle control, typically 30-60 minutes before the test.
-
Procedure: a. Place a single mouse in the prepared cage. b. Leave the mouse undisturbed for 30 minutes. c. After the session, remove the mouse from the cage.
-
Data Analysis: Count the number of marbles that are at least two-thirds buried in the bedding. A decrease in the number of buried marbles suggests an anxiolytic-like effect.
Vogel Conflict Test
This is a conflict-based model of anxiety where a thirsty animal is punished for drinking. Anxiolytic drugs increase the number of punished licks.
Experimental Workflow:
Protocol:
-
Apparatus: A testing chamber with a grid floor connected to a shock generator and a drinking spout connected to a lickometer.
-
Animals: Rats are typically used and are water-deprived for 48 hours prior to the test.
-
Drug Administration: Administer this compound orally at the desired doses (e.g., 3, 10, 30 mg/kg) or vehicle control, usually 60 minutes before testing.
-
Procedure: a. Place the rat in the testing chamber. b. Allow the rat to drink from the spout. c. After a predetermined number of licks (e.g., 20), a mild electric shock is delivered through the grid floor. d. The session lasts for a fixed duration (e.g., 5 minutes).
-
Data Analysis: The total number of licks during the session is recorded. An increase in the number of punished licks indicates an anxiolytic effect.
Stress-Induced Hyperthermia (SIH) Test
This test measures the rise in body temperature in response to a mild stressor. Anxiolytic compounds can attenuate this hyperthermic response.
Experimental Workflow:
Protocol:
-
Apparatus: A digital thermometer with a rectal probe for mice.
-
Animals: Mice are singly housed and allowed to acclimate to the testing room.
-
Drug Administration: Administer this compound orally (e.g., 50 mg/kg) or vehicle control 60 minutes prior to the first temperature measurement.
-
Procedure: a. Measure the baseline rectal temperature of the mouse (T1). b. Immediately after the first measurement, introduce a mild stressor, such as transferring the mouse to a new cage. c. After 10 minutes, measure the rectal temperature again (T2).
-
Data Analysis: The stress-induced hyperthermia is calculated as the difference between the two temperature readings (ΔT = T2 - T1). A reduction in ΔT by the drug treatment indicates an anxiolytic-like effect.
Conclusion
This compound demonstrates consistent anxiolytic-like properties across a range of preclinical behavioral assays. The detailed protocols and summarized data provided herein serve as a valuable resource for researchers investigating the therapeutic potential of mGluR5 modulators for anxiety and related disorders. The use of standardized and well-validated behavioral models is crucial for the successful translation of preclinical findings to clinical applications.
References
- 1. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 2. Glutamate Systems in DSM-5 Anxiety Disorders: Their Role and a Review of Glutamate and GABA Psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Note: Quantification of Dipraglurant in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Dipraglurant in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.
Introduction
This compound is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) that has been investigated for the treatment of Parkinson's disease-related motor complications. To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Zolpidem-d6 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
-
Thaw plasma samples and standards to room temperature.
-
Vortex to ensure homogeneity.
-
To 50 µL of plasma, add 10 µL of the internal standard working solution (Zolpidem-d6, 1 µg/mL in 50:50 acetonitrile:water).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Sample preparation workflow for this compound in plasma.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The analytes were monitored using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (Quantifier) | 266.1 | 145.1 | 100 |
| This compound (Qualifier) | 266.1 | 118.1 | 100 |
| Zolpidem-d6 (IS) | 314.2 | 235.1 | 100 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to regulatory guidelines.
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| This compound | 1 - 1000 | >0.99 |
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| LQC | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| MQC | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| HQC | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
The extraction recovery of this compound was consistent and reproducible across all QC levels. The matrix effect was found to be negligible, with the internal standard effectively compensating for any ion suppression or enhancement.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor |
| LQC | 3 | 85-115 | 0.85-1.15 |
| MQC | 100 | 85-115 | 0.85-1.15 |
| HQC | 800 | 85-115 | 0.85-1.15 |
Overall Workflow
Overall analytical workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic and other studies in drug development.
Application Notes and Protocols: Dipraglurant as a Pharmacological Tool for mGluR5 Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Dipraglurant, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), as a pharmacological tool to investigate mGluR5 function in both in vitro and in vivo models.
Introduction to this compound
This compound (ADX48621) is an orally available small molecule that selectively inhibits mGluR5, a Class C G-Protein Coupled Receptor (GPCR).[1][2] By binding to an allosteric site on the receptor, this compound modulates the receptor's response to the endogenous ligand, glutamate. This mechanism of action allows for a fine-tuned inhibition of excessive glutamate signaling in the basal ganglia, which is implicated in various neurological disorders.[3][4] this compound has been investigated in preclinical models and clinical trials, particularly for levodopa-induced dyskinesia (LID) in Parkinson's disease (PD).[1]
Mechanism of Action: mGluR5 Signaling
Metabotropic glutamate receptor 5 is a Gq-coupled GPCR. Upon activation by glutamate, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This compound, as a negative allosteric modulator, does not compete with glutamate for its binding site but rather changes the conformation of the receptor to reduce its signaling efficacy.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vivo Receptor Occupancy in Humans (PET Study)
| Dose (Oral) | Mean Receptor Occupancy (1-hour post-dose) |
| 100 mg | 27% |
| 200 mg | 44.4% |
| 300 mg | 53.5% |
| Data from a Positron Emission Tomography (PET) study in healthy volunteers. |
Table 2: Clinical Efficacy in Parkinson's Disease (LID)
| Treatment Day | Dose (Oral) | Reduction in Peak Dyskinesia (mAIMS) | p-value |
| Day 1 | 50 mg | ~20% | 0.04 |
| Day 14 | 100 mg | ~32% | 0.04 |
| Data from a Phase 2a, double-blind, placebo-controlled trial. mAIMS = modified Abnormal Involuntary Movement Scale. |
Table 3: Preclinical Efficacy in Rodent Models
| Model | Species | Doses (Oral) | Effect |
| Haloperidol-Induced Catalepsy | Rat | 1, 3, 10, 30 mg/kg | Dose-dependent reduction in catalepsy (ED₅₀ = 2.83 mg/kg). |
| Vogel Conflict-Drinking Test | Rat | 3, 10, 30 mg/kg | Dose-dependent increase in punished licks (anxiolytic effect). |
| Forced Swim Test | Mouse | 30, 50 mg/kg | Dose-dependent reduction in immobility time (antidepressant effect). |
| Forced Swim Test | Rat | 3, 10, 30 mg/kg | Dose-dependent reduction in immobility time. |
| Marble-Burying Test | Mouse | 10, 30, 50 mg/kg | Reduction in buried marbles at 30 and 50 mg/kg (anti-compulsive effect). |
Table 4: Preclinical Efficacy in a Primate Model of PD-LID
| Model | Species | Doses (Oral) | Effect |
| MPTP-Induced Parkinsonism with LID | Macaque | 3, 10, 30 mg/kg | Dose-dependent inhibition of dyskinesias, with the best effect at 30 mg/kg without altering levodopa efficacy. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the inhibitory effect of this compound on mGluR5-mediated intracellular calcium release in a cell-based assay.
Objective: To determine the IC₅₀ value of this compound at the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (anion-exchange inhibitor).
-
Assay buffer (e.g., HBSS).
-
This compound stock solution (in DMSO).
-
mGluR5 agonist (e.g., Glutamate or Quisqualate).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the HEK293-mGluR5 cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Aspirate the culture medium.
-
Add the dye loading solution (e.g., Fluo-4 AM in assay buffer with probenecid) to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound (prepared by serial dilution in assay buffer) to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into the FLIPR instrument.
-
Take a baseline fluorescence reading for several seconds.
-
Add a pre-determined concentration of the mGluR5 agonist (typically an EC₈₀ concentration to ensure a robust but submaximal response) to all wells simultaneously using the instrument's fluidics.
-
Continue to monitor the change in fluorescence in real-time for 1-2 minutes.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response compared to the vehicle control.
-
Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vivo Haloperidol-Induced Catalepsy in Rats
This protocol assesses the potential of this compound to reverse motor deficits, a model relevant to Parkinson's disease symptoms.
Objective: To evaluate the efficacy of this compound in a rodent model of parkinsonian motor impairment.
Materials:
-
Male Sprague-Dawley rats.
-
Haloperidol solution.
-
This compound suspension (e.g., in distilled water).
-
Vehicle control (distilled water).
-
Catalepsy testing apparatus (e.g., a vertical grid or horizontal bar).
-
Syringes and gavage needles.
-
Stopwatch.
Procedure:
-
Acclimation: Acclimate animals to the testing room and handling for several days prior to the experiment.
-
Haloperidol Administration: Induce catalepsy by administering haloperidol (e.g., 1 mg/kg, i.p.) to all rats.
-
Test Compound Administration:
-
After a set time following haloperidol injection (e.g., 30 minutes), administer this compound orally (p.o.) at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Administer the vehicle to the control group.
-
-
Catalepsy Assessment:
-
At fixed time points after this compound/vehicle administration (e.g., 60, 90, 120 minutes), assess the cataleptic state.
-
For the grid test, place the rat's front paws on a vertical grid. Measure the time (in seconds) it takes for the rat to move both paws. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Record the latency to move for each animal at each time point.
-
Compare the mean latency times between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the ED₅₀ value if a dose-dependent effect is observed.
-
Protocol 3: In Vivo Assessment of Anti-Dyskinetic Effects in the MPTP Macaque Model
This protocol is a gold-standard model for evaluating treatments for levodopa-induced dyskinesia (LID).
Objective: To determine the efficacy of this compound in reducing LID in a non-human primate model of Parkinson's disease.
Materials:
-
MPTP-lesioned macaques exhibiting stable LID following levodopa administration.
-
Levodopa/carbidopa tablets.
-
This compound (e.g., 3, 10, 30 mg/kg).
-
Vehicle control.
-
A validated dyskinesia rating scale.
-
Video recording equipment.
Procedure:
-
Baseline Assessment: On a baseline day, administer a standard dose of levodopa to the animals and score the severity of dyskinesia over several hours to establish a baseline for that day.
-
Treatment Administration (Crossover Design):
-
The study is typically run as a crossover design where each animal receives all treatments (vehicle and different doses of this compound) on separate days, with a washout period in between.
-
On a treatment day, administer the assigned dose of this compound or vehicle orally.
-
Co-administer the standard dose of levodopa. The similar pharmacokinetic profiles of this compound and levodopa allow for simultaneous administration.
-
-
Dyskinesia Scoring:
-
Following drug administration, trained observers, blinded to the treatment, score the severity of dyskinesias (e.g., chorea and dystonia) at regular intervals for several hours.
-
Video record the sessions for later review and verification.
-
-
Parkinsonian Disability Scoring: Concurrently, assess the severity of parkinsonian motor symptoms to ensure the anti-dyskinetic treatment does not worsen the underlying parkinsonism.
-
Data Analysis:
-
Calculate a total dyskinesia score for each treatment condition.
-
Compare the scores for each this compound dose against the vehicle control using appropriate statistical analysis (e.g., repeated measures ANOVA).
-
Logical Framework for Probing mGluR5 Function
The use of this compound as a pharmacological tool follows a logical progression from establishing its direct interaction with the target to observing its functional consequences at cellular and systemic levels.
References
- 1. Addex therapeutics :: Addex Reports Positive Results of an mGlu5 Receptor Occupancy Study with this compound in Healthy Volunteers [addextherapeutics.com]
- 2. Addex therapeutics :: Addex Reports Successful Completion of an mGlu5 Receptor Occupancy Study with this compound in Healthy Volunteers [addextherapeutics.com]
- 3. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease [mdpi.com]
Application Notes and Protocols: Positron Emission Tomography (PET) Imaging of Dipraglurant Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipraglurant is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system for the therapeutic intervention of various neurological and psychiatric disorders. Positron Emission Tomography (PET) is a non-invasive imaging technique crucial for drug development, enabling the quantification of target engagement in the living brain.[1][2][3] These application notes provide detailed protocols and data for PET imaging of mGluR5 occupancy by this compound, facilitating research and development in this area.
Quantitative Data Summary
A study in healthy volunteers was conducted to determine the relationship between this compound dose, plasma concentration, and mGluR5 receptor occupancy in the brain.[4][5] The study utilized the PET radiotracer [¹⁸F]-FPEB. The key quantitative findings are summarized in the table below.
| This compound Dose | Mean Receptor Occupancy (%) | Number of Subjects | PET Scan Timing Post-Dose |
| 100 mg | 27 | 4 | 1 hour |
| 200 mg | 44.4 | 4 | 1 hour |
| 300 mg | 53.5 | 4 | 1 hour and 3 hours |
Table 1: Dose-Dependent mGluR5 Receptor Occupancy by this compound in Healthy Volunteers.
The study found a strong correlation between this compound plasma concentration and mGluR5 receptor occupancy, suggesting that plasma levels can predict target engagement in the brain. The time course evaluation indicated that the kinetics of receptor occupancy by this compound reflect its plasma pharmacokinetics.
Signaling Pathway
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events modulate neuronal excitability and synaptic plasticity.
Caption: mGluR5 Signaling Pathway.
Experimental Protocols
The following protocols are based on a clinical study of this compound and general principles of PET imaging for receptor occupancy.
Radiotracer
The PET radiotracer used is [¹⁸F]FPEB, a well-characterized ligand for mGluR5.
Subject Population
The study population consists of healthy volunteers. A thorough screening process, including medical history, physical examination, and laboratory tests, is conducted to ensure subject eligibility.
Experimental Workflow
The experimental workflow for a this compound PET receptor occupancy study involves a baseline scan and a post-dose scan.
Caption: Experimental Workflow for PET Receptor Occupancy Study.
PET Imaging Protocol
-
Subject Preparation: Subjects are required to fast for at least 4 hours before the PET scan. An intravenous catheter is inserted for radiotracer injection and blood sampling.
-
Baseline PET Scan:
-
The subject is positioned in the PET scanner.
-
A transmission scan is performed for attenuation correction.
-
A bolus of [¹⁸F]-FPEB is injected intravenously.
-
Dynamic emission data are acquired for 90-120 minutes.
-
Arterial blood samples are collected throughout the scan to measure the radiotracer concentration in plasma.
-
-
This compound Administration: A single oral dose of this compound (e.g., 100 mg, 200 mg, or 300 mg) is administered.
-
Post-Dose PET Scan:
-
The second PET scan is performed at the approximate time of maximum plasma concentration (Tmax) of this compound, which is about 1 hour post-dose. For time-course studies, additional scans can be performed at later time points (e.g., 3 hours post-dose).
-
The procedure for the post-dose scan is identical to the baseline scan.
-
Image Reconstruction and Analysis
-
Image Reconstruction: PET data are corrected for attenuation, scatter, and decay, and reconstructed into a series of 3D images over time.
-
Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for brain regions rich in mGluR5, such as the striatum, cortex, and hippocampus, as well as a reference region with low receptor density (e.g., cerebellum).
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI by plotting the average radioactivity concentration in the region against time.
-
Kinetic Modeling: Tracer kinetic models are applied to the TACs to estimate the volume of distribution (VT) of the radiotracer in each ROI. The Logan graphical analysis is a commonly used method for this purpose.
Receptor Occupancy Calculation
Receptor occupancy (RO) is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration.
Caption: Logic for Receptor Occupancy Calculation.
The binding potential (BP_ND) is a measure of the density of available receptors. It is calculated as the difference between the total volume of distribution (VT) in a target region and the non-displaceable volume of distribution (V_ND) in a reference region. Receptor occupancy is then determined by the percentage change in BP_ND from baseline to post-dose conditions.
Conclusion
PET imaging with [¹⁸F]-FPEB is a powerful tool for quantifying the in vivo occupancy of mGluR5 by this compound. The provided data and protocols offer a framework for researchers and drug developers to design and execute studies aimed at understanding the relationship between drug dosage, target engagement, and ultimately, therapeutic efficacy. This approach is instrumental in guiding dose selection for clinical trials and advancing the development of novel treatments targeting the mGluR5 receptor.
References
- 1. Pet imaging of receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of metabotropic glutamate receptor subtype 5 (mGluR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Insights in Positron Emission Tomography (PET) Tracers for Metabotropic Glutamate Receptor 4 (mGluR4) imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addex therapeutics :: Addex Reports Positive Results of an mGlu5 Receptor Occupancy Study with this compound in Healthy Volunteers [addextherapeutics.com]
- 5. Addex therapeutics :: Addex Reports Successful Completion of an mGlu5 Receptor Occupancy Study with this compound in Healthy Volunteers [addextherapeutics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Dipraglurant Solubility Challenges for In Vivo Studies
Welcome to the technical support center for dipraglurant, a selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor, being investigated for neurological and psychiatric disorders.[1][2][3] Like many small molecule drugs targeting the central nervous system, this compound is a lipophilic compound with poor aqueous solubility. This low solubility can lead to challenges in preparing formulations suitable for in vivo administration, potentially causing issues with absorption, bioavailability, and dose consistency.
Q2: What are the primary strategies to enhance the solubility of this compound for oral administration?
A2: The main approaches to improve the oral bioavailability of poorly soluble drugs like this compound include:
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin cavity can significantly increase its aqueous solubility.[4][5]
-
Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate and bioavailability.
-
Use of Co-solvents: Dissolving this compound in a mixture of a primary solvent (like water) and a water-miscible organic solvent can enhance its solubility. However, the potential for in vivo precipitation upon dilution must be carefully considered.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve absorption by facilitating dissolution in the gastrointestinal tract.
Q3: Are there any ready-to-use vehicles for administering this compound in preclinical models?
A3: In some rodent studies, this compound has been administered orally as a suspension in distilled water. This suggests that for certain dose levels and study designs, a simple aqueous suspension may be sufficient. However, for higher concentrations or to ensure consistent bioavailability, more advanced formulation strategies are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation upon standing. | The concentration of this compound exceeds its solubility in the chosen vehicle. The formulation is thermodynamically unstable. | 1. Reduce the concentration of this compound if possible. 2. Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP). 3. Consider switching to a different formulation strategy, such as a nanosuspension where the drug is in a solid but dispersed state. |
| High variability in plasma concentrations between animals. | Inconsistent dissolution of this compound in the gastrointestinal tract. Non-homogenous suspension leading to inaccurate dosing. | 1. Ensure the formulation is homogenous before and during administration. For suspensions, continuous stirring or vortexing between doses is critical. 2. Improve the dissolution rate by reducing the particle size (micronization or nanosizing). 3. Utilize a solubility-enhancing formulation like a cyclodextrin complex to ensure the drug is in solution upon administration. |
| Low or no detectable systemic exposure after oral administration. | Poor absorption due to very low solubility and dissolution rate in the GI fluids. Significant first-pass metabolism. | 1. Employ a bioavailability-enhancing formulation such as a nanosuspension or a self-emulsifying drug delivery system (SEDDS). 2. Investigate the potential for lymphatic transport by using lipid-based formulations to bypass first-pass metabolism. 3. Co-administration with a P-glycoprotein (P-gp) inhibitor if efflux is suspected, though this should be carefully considered as it can introduce confounding factors. |
| Vehicle-induced toxicity or adverse effects in animals. | The chosen co-solvents or excipients are not well-tolerated at the required concentrations. | 1. Reduce the concentration of the problematic excipient. 2. Substitute the excipient with a more biocompatible alternative. For example, consider using a cyclodextrin formulation which often has a good safety profile. 3. Always include a vehicle-only control group to differentiate between vehicle effects and compound effects. |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Soluble. |
| Ethanol | ≥10 mg/mL | Soluble. |
| Water | Poorly soluble | Quantitative data not readily available in public literature. In some studies, administered as an aqueous suspension. |
| Propylene Glycol | Data not available | A common co-solvent for poorly soluble drugs, but specific solubility of this compound is not published. |
Note: The solubility data presented is based on available information and may vary depending on experimental conditions such as temperature and pH.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid dispersion of this compound in a cyclodextrin matrix to enhance its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Methodology:
-
Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).
-
Weigh the appropriate amount of cyclodextrin and place it in a mortar.
-
Add a small amount of deionized water to the cyclodextrin to form a paste. The consistency should be thick and not overly wet.
-
Weigh the required amount of this compound.
-
Gradually add the this compound powder to the cyclodextrin paste while continuously triturating with the pestle.
-
Knead the mixture for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
The resulting solid mass is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved, or dried in a vacuum desiccator.
-
The dried complex can be pulverized into a fine powder for subsequent use in preparing aqueous solutions or suspensions for in vivo dosing.
Protocol 2: Preparation of a this compound Nanosuspension (Nanoprecipitation Method)
Objective: To produce a nanosized suspension of this compound to increase its dissolution rate.
Materials:
-
This compound
-
A water-miscible organic solvent in which this compound is soluble (e.g., DMSO, Ethanol)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC), Poloxamer 188, or Tween 80 in deionized water)
-
Syringe with a fine gauge needle
-
Magnetic stirrer and stir bar
-
High-pressure homogenizer (optional, for further particle size reduction)
Methodology:
-
Dissolve this compound in the chosen organic solvent to create a concentrated drug solution.
-
Prepare the aqueous stabilizer solution and place it on a magnetic stirrer with moderate agitation.
-
Slowly inject the this compound solution into the stirring aqueous stabilizer solution. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Continue stirring for a defined period (e.g., 30-60 minutes) to allow for stabilization of the nanoparticles.
-
(Optional) For a more uniform and smaller particle size, the resulting nanosuspension can be further processed using a high-pressure homogenizer.
-
The final nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential before in vivo use.
Mandatory Visualizations
Caption: Canonical mGluR5 signaling pathway.
Caption: General workflow for in vivo testing of oral drug formulations.
References
Technical Support Center: Interpreting Off-Target Effects of Dipraglurant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental results involving Dipraglurant. The focus is on understanding and identifying potential off-target effects that may influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ADX48621) is an orally available, small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, which reduces the receptor's response to glutamate. This modulatory action allows for a fine-tuning of glutamatergic signaling rather than a complete blockade. Its primary therapeutic target has been levodopa-induced dyskinesia (LID) in Parkinson's disease.[1][2]
Q2: What are the known on-target effects of this compound in preclinical models?
In preclinical studies, this compound has demonstrated efficacy in various models of neurological and psychiatric disorders. Key on-target effects include:
-
Reduction of levodopa-induced dyskinesia in primate models of Parkinson's disease.[3]
-
Antiparkinsonian effects in rodent models, such as reducing haloperidol-induced catalepsy.
-
Anxiolytic-like effects in rodent behavioral models (e.g., Vogel conflict-drinking test).
-
Antidepressant-like effects, observed as decreased immobility time in the forced swim test.
-
Anti-compulsive-like effects in the marble-burying test.
Q3: What are the most commonly reported adverse events in human clinical trials with this compound?
In Phase 2 clinical trials for levodopa-induced dyskinesia in Parkinson's disease, the most frequently reported adverse events included dizziness, nausea, fatigue, and in some cases, a worsening of dyskinesia between doses. These are generally considered to be mechanism-related (on-target) effects of modulating mGluR5 signaling.
Q4: Has this compound been formally screened for off-target activities?
While publications describe this compound as a "highly selective" mGluR5 NAM, publicly available, comprehensive off-target screening data against a broad panel of receptors and enzymes is limited. However, it is stated to have a similar selectivity profile to an earlier mGluR5 NAM, ADX10059. Researchers should be aware that in the absence of a detailed selectivity panel, unexpected results could potentially be attributed to interactions with other proteins, particularly at higher concentrations.
Q5: What are the most likely off-target receptors for an mGluR5 NAM like this compound?
Based on the pharmacology of similar compounds and receptor homology, potential off-target interactions could include:
-
Other mGluR subtypes: The most closely related receptor is mGluR1, which also belongs to Group I mGluRs. While allosteric modulators are designed for subtype selectivity, cross-reactivity can occur.
-
Other GPCRs: A broader screening would be necessary to rule out interactions with other G-protein coupled receptors.
-
Ion channels and enzymes: Some earlier mGluR5 NAMs showed interactions with targets like NMDA receptors and cytochrome P450 enzymes.
Q6: What is "biased agonism" and could it be a factor in this compound's effects?
Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates certain signaling pathways downstream of a single receptor over others. While there is no specific published data on biased agonism for this compound, it is a known characteristic of some GPCR modulators. If this compound were a biased modulator, it could theoretically inhibit Gq/11-mediated calcium signaling (its canonical pathway) while having a different or no effect on other pathways, such as those involving β-arrestin. This could lead to unexpected cellular responses that are still technically "on-target" at the receptor level but divergent in their downstream consequences.
Troubleshooting Guide: Unexpected Experimental Results
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your data.
| Observed Issue | Potential On-Target Cause | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected cellular phenotype or signaling event not typically associated with mGluR5 inhibition. | Biased agonism: this compound may be modulating a non-canonical mGluR5 signaling pathway in your specific cell type. | Interaction with an unknown receptor or protein that is expressed in your experimental system. | 1. Confirm mGluR5 expression: Verify the presence of mGluR5 in your cells or tissue. 2. Use a structurally different mGluR5 NAM: Compare the effects of this compound with another well-characterized mGluR5 NAM (e.g., MTEP, Fenobam). If the effect is unique to this compound, it is more likely to be off-target. 3. Use an mGluR5 knockout/knockdown model: The most definitive way to confirm an on-target effect is to show its absence in cells or animals lacking mGluR5. |
| Effect is observed only at very high concentrations of this compound. | The experimental system has low sensitivity to mGluR5 modulation. | At higher concentrations, this compound may be engaging with lower-affinity off-target receptors. | 1. Perform a dose-response curve: Determine the EC50/IC50 for the observed effect. If it is significantly higher than the reported potency for mGluR5 (typically in the low nanomolar range), suspect an off-target effect. 2. Consult literature for off-target pharmacology of similar compounds. |
| Inconsistent results between different cell lines or tissues. | Differential expression of mGluR5 or its signaling partners in the various systems. | Differential expression of an off-target protein in the cell lines or tissues being tested. | 1. Quantify mGluR5 expression levels across your experimental systems. 2. Characterize the pharmacological profile in each system to see if it aligns with known mGluR5 pharmacology. |
| Results in vivo do not align with in vitro findings. | Differences in pharmacokinetics, metabolism, or blood-brain barrier penetration. The in vivo effect may be a downstream consequence of mGluR5 modulation in a different brain region. | An in vivo metabolite of this compound may have a different target profile. Off-target effects on peripheral systems could indirectly influence CNS readouts. | 1. Measure this compound concentrations in plasma and the tissue of interest to ensure adequate exposure. 2. Consider the route of administration and its potential impact on metabolism. 3. Use CNS-penetrant vs. non-penetrant mGluR5 modulators to distinguish central from peripheral effects. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell System | Assay Type |
| IC50 | 21 ± 1 nM | Recombinant human mGluR5 | Inhibition of glutamate response |
| IC50 | 45 ± 2 nM | Recombinant human mGluR5 | Inhibition of glutamate response |
Source: Epping-Jordan et al., 2023
Table 2: Clinical Trial Data for Levodopa-Induced Dyskinesia (LID)
| Dose | Number of Patients (this compound : Placebo) | Primary Outcome | Key Efficacy Finding |
| 50 mg once daily to 100 mg three times daily (dose-escalation) | 52 : 24 | Safety and Tolerability | Significant reduction in peak dyskinesia on day 1 (50 mg) and day 14 (100 mg). |
Source: Tison et al., 2016
Table 3: Receptor Occupancy in Humans
| Single Oral Dose | mGluR5 Receptor Occupancy |
| 100 mg | 27% |
| 200 mg | 44.4% |
| 300 mg | 53.5% |
Source: Addex Therapeutics Press Release, 2016
Experimental Protocols
Below are generalized methodologies for key experiments used to characterize mGluR5 NAMs like this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the ability of a NAM to inhibit the increase in intracellular calcium that occurs upon mGluR5 activation by an agonist.
1. Cell Culture:
-
Use a cell line stably expressing recombinant human or rodent mGluR5 (e.g., HEK293 or CHO cells).
-
Plate cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluence.
2. Dye Loading:
-
Wash cells with an appropriate assay buffer (e.g., HBSS).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
3. Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the wells and pre-incubate for 15-30 minutes.
4. Agonist Stimulation and Measurement:
-
Prepare a solution of an mGluR5 agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader with an automated injection system, add the agonist to the wells and immediately begin recording fluorescence intensity over time.
5. Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to vehicle control (0% inhibition) and a maximal inhibition control (a saturating concentration of a known antagonist).
-
Plot the normalized response against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream second messenger, IP1, which is a stable metabolite in the Gq signaling cascade.
1. Cell Culture and Stimulation:
-
Plate mGluR5-expressing cells in a suitable format (e.g., 96-well plate).
-
Incubate cells with a solution containing this compound (or vehicle) and an mGluR5 agonist. This is typically done in the presence of LiCl, which inhibits the degradation of IP1.
2. Cell Lysis:
-
After the stimulation period (e.g., 30-60 minutes), lyse the cells using the lysis buffer provided in a commercial IP1 assay kit.
3. IP1 Detection:
-
Use a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), to detect the amount of IP1 in the cell lysate.
-
In this format, a labeled IP1 tracer competes with the IP1 from the sample for binding to a specific antibody. The resulting fluorescence signal is inversely proportional to the amount of IP1 produced by the cells.
4. Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the experimental samples by interpolating from the standard curve.
-
Calculate the percent inhibition of the agonist response by this compound and determine the IC50 as described for the calcium assay.
Mandatory Visualizations
Caption: Canonical mGluR5 signaling pathway and the point of inhibition by this compound.
Caption: Logical workflow for troubleshooting suspected off-target effects of this compound.
References
- 1. alzforum.org [alzforum.org]
- 2. Addex therapeutics :: Addex’ this compound Receives Orphan Drug Designation from the FDA for Levodopa-Induced Dyskinesia Associated with Parkinson’s Disease [addextherapeutics.com]
- 3. Addex therapeutics :: Addex’s ADX48621 Effective in Preclinical Parkinson’s Disease Studies [addextherapeutics.com]
Optimizing Dipraglurant concentration for maximal efficacy without toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Dipraglurant for maximal efficacy while ensuring minimal toxicity in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It binds to a site on the mGluR5 receptor that is different from the glutamate binding site. This binding reduces the receptor's response to glutamate, thereby decreasing excessive glutamate signaling, which is implicated in various neurological disorders.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: For in vitro assays, it is advisable to start with a concentration range that brackets the reported IC₅₀ values. This compound has an IC₅₀ of approximately 21 nM to 45 nM on human mGluR5 receptors.[3] A concentration-response curve, typically from 1 nM to 1 µM, is recommended to determine the optimal concentration for your specific cell system and endpoint.
Q3: What are the typical effective doses for in vivo rodent studies?
A3: In rodent models of Parkinson's disease, anxiety, and depression, this compound has been shown to be effective at oral doses ranging from 3 mg/kg to 50 mg/kg.[4] The specific effective dose will depend on the animal model and the behavioral endpoint being measured.
Q4: How should I formulate this compound for oral administration in animal studies?
A4: this compound can be dissolved in distilled water for oral gavage administration in rodents. It is recommended to prepare fresh solutions daily.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is rapidly absorbed after oral administration and readily crosses the blood-brain barrier. This allows for effective target engagement in the central nervous system.
Q6: What are the known side effects of this compound in clinical trials?
A6: In a Phase 2a clinical trial for Levodopa-induced dyskinesia in Parkinson's disease, the most common adverse events reported at doses up to 100 mg three times daily included dizziness, nausea, fatigue, and a potential for worsening of dyskinesia between doses. These findings can help guide the monitoring for potential adverse effects in preclinical animal models.
Troubleshooting Guides
Problem 1: High variability in in vitro assay results.
-
Possible Cause 1: Compound solubility issues.
-
Solution: Ensure that this compound is fully dissolved in your culture medium. The use of a small percentage of a solvent like DMSO (typically ≤0.1%) may be necessary for higher concentrations, but vehicle controls are crucial.
-
-
Possible Cause 2: Cell health and density.
-
Solution: Maintain consistent cell seeding densities and ensure cell viability is high (>90%) before starting the experiment. Passage number should also be kept consistent.
-
-
Possible Cause 3: Assay-specific variability.
-
Solution: For functional assays like calcium mobilization, ensure that the dye loading is uniform and that the agonist concentration used to stimulate the cells is at an appropriate level (e.g., EC₂₀ or EC₈₀ depending on the experimental question).
-
Problem 2: Lack of efficacy in in vivo studies at expected doses.
-
Possible Cause 1: Inadequate dosing or formulation.
-
Solution: Verify the accuracy of the dose calculations and the stability of the this compound formulation. Ensure proper oral gavage technique to deliver the full dose.
-
-
Possible Cause 2: Insufficient target engagement.
-
Solution: The relationship between plasma concentration and receptor occupancy is crucial. Consider performing pharmacokinetic studies to confirm that the administered dose achieves the desired plasma and brain concentrations. A PET study in healthy volunteers showed dose-proportional receptor occupancy, with a 300 mg dose resulting in approximately 53.5% occupancy.
-
-
Possible Cause 3: Animal model variability.
-
Solution: The choice of animal model and the specific pathological state can significantly influence the efficacy of this compound. Ensure the model is appropriate and well-characterized for studying mGluR5 modulation.
-
Problem 3: Observing signs of toxicity in animal studies.
-
Possible Cause 1: Dose is too high.
-
Solution: Based on clinical trial data, adverse effects such as dizziness (which may manifest as ataxia or circling behavior in rodents), nausea (potential reduction in food intake), and fatigue (reduced locomotor activity) can occur. If such signs are observed, consider reducing the dose.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is reported to be a highly selective mGluR5 NAM, at very high concentrations, the risk of off-target effects increases. If toxicity is observed at concentrations well above the effective dose range, consider evaluating potential off-target interactions.
-
-
Possible Cause 3: Formulation issues.
-
Solution: Ensure the vehicle used for formulation is non-toxic and administered at an appropriate volume.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor | Species | Value | Reference |
| IC₅₀ | mGluR5 | Human | 21 ± 1 nM | |
| IC₅₀ | mGluR5 | Human | 45 ± 2 nM |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose Range (p.o.) | Observed Effect | Reference |
| Haloperidol-induced catalepsy | Rat | 1 - 30 mg/kg | Dose-dependent reduction in catalepsy | |
| Forced Swim Test | Mouse | 30 - 50 mg/kg | Reduced immobility time | |
| Forced Swim Test | Rat | 3 - 30 mg/kg | Reduced immobility time | |
| Marble Burying Test | Mouse | 30 - 50 mg/kg | Decreased number of buried marbles |
Table 3: Clinical Trial Dosing and Adverse Events (Phase 2a)
| Dosing Regimen | Population | Common Adverse Events | Reference |
| 50 mg once daily to 100 mg three times daily | Parkinson's Disease Patients with Levodopa-Induced Dyskinesia | Dizziness, Nausea, Fatigue, Worsening of dyskinesia between doses |
Experimental Protocols
Protocol 1: mGluR5 Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay using [³H]MPEP to determine the affinity of this compound for the mGluR5 receptor.
-
Membrane Preparation:
-
Homogenize mGluR5-expressing cells or brain tissue (e.g., rat cortex) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Repeat this wash step.
-
Determine the protein concentration of the final membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of [³H]MPEP (typically at or near its Kd).
-
Varying concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of an unlabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a fluorescence-based assay to measure the functional inhibition of mGluR5-mediated intracellular calcium mobilization by this compound.
-
Cell Culture:
-
Plate HEK293 or CHO cells stably expressing human mGluR5 in black-walled, clear-bottom 96-well plates and culture until they reach confluence.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with an assay buffer (e.g., a buffered salt solution).
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8, AM) in the assay buffer for approximately 60 minutes at 37°C, followed by a period at room temperature to allow for dye de-esterification.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the varying concentrations of this compound to the wells and incubate for a predetermined period.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of an mGluR5 agonist (e.g., glutamate or DHPG) to stimulate the receptor. The agonist concentration should ideally be at its EC₈₀ for an antagonist screen.
-
Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Normalize the data to the response of the agonist alone.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value, representing the concentration that produces 50% inhibition of the agonist-induced calcium response.
-
Mandatory Visualizations
References
- 1. alzforum.org [alzforum.org]
- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dipraglurant Handling and Stability
This technical support center provides guidance on the stability of Dipraglurant in DMSO and aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). One supplier suggests that stock solutions in DMSO can be stored at -80°C for up to two years and at -20°C for up to one year[1].
Q2: How should I store the solid form of this compound?
A2: The solid, powdered form of this compound should be stored at -20°C for long-term stability.
Q3: Can I prepare aqueous solutions of this compound?
A3: Yes, this compound can be dissolved in aqueous solutions. However, the stability of this compound in aqueous media is expected to be significantly lower than in DMSO and is highly dependent on the pH of the solution. It is recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage.
Q4: What is the expected stability of this compound in an aqueous solution at physiological pH?
A4: While specific data for this compound is not available, compounds with similar structures, such as imidazopyridine derivatives, can be susceptible to hydrolysis, particularly at non-neutral pH. At physiological pH (around 7.4), it is advisable to use aqueous solutions of this compound within the same day of preparation to minimize potential degradation.
Q5: How does temperature affect the stability of this compound solutions?
A5: Elevated temperatures can accelerate the degradation of this compound in both DMSO and aqueous solutions. Stock solutions in DMSO should be stored at or below -20°C. General studies on compound stability in DMSO show that most compounds remain stable for several weeks even at 40°C, but long-term storage at elevated temperatures is not recommended[2]. For aqueous solutions, it is best practice to keep them on ice when in use and to avoid repeated warming and cooling cycles.
Q6: Is this compound sensitive to light?
A6: The photosensitivity of this compound has not been explicitly documented in the available literature. However, as a general precaution for all light-sensitive compounds, it is recommended to store this compound solutions in amber vials or tubes wrapped in aluminum foil to protect them from light exposure.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound stock or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: If the DMSO stock solution has been stored for an extended period, especially if subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.
-
Prepare Fresh Working Solutions: Always prepare fresh aqueous dilutions from the DMSO stock solution immediately before each experiment.
-
Control for Solvent Effects: Ensure that the final concentration of DMSO in your experimental system is consistent across all conditions and ideally below 0.5% to avoid solvent-induced artifacts.
-
Issue 2: Precipitation observed when preparing aqueous working solutions.
-
Possible Cause: Low aqueous solubility of this compound, especially when diluting a concentrated DMSO stock into an aqueous buffer.
-
Troubleshooting Steps:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution to gradually decrease the DMSO concentration.
-
Use a Co-solvent: In some instances, a small percentage of a pharmaceutically acceptable co-solvent may help to maintain solubility. However, this should be tested for compatibility with your experimental system.
-
Vortexing/Sonication: Gently vortex or sonicate the solution to aid dissolution, but be cautious of potential heat generation from sonication which could accelerate degradation.
-
Data Presentation
Table 1: General Stability of Chemical Compounds in DMSO Stock Solutions
| Storage Temperature | Duration | General Stability | Reference |
| -80°C | 2 years | High | [1] |
| -20°C | 1 year | High | [1] |
| 4°C | 2 years | 85% of compounds stable | [3] |
| 40°C | 15 weeks | Most compounds stable |
Note: This table represents general findings for a diverse set of chemical compounds stored in DMSO and may not be specific to this compound. It is intended to provide a general guideline.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile, light-protected container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).
-
Protocol 2: Forced Degradation Study for this compound (Hypothetical)
This protocol is a generalized procedure for assessing chemical stability and is not based on specific experimental data for this compound.
-
Objective: To investigate the degradation profile of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (1 mg/mL in acetonitrile or methanol)
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Water bath, Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at 60°C for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
References
- 1. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Dipraglurant behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in behavioral studies involving Dipraglurant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ADX48621) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to modulate its activity. This action reduces the receptor's response to glutamate, thereby decreasing excessive glutamate signaling in the brain.[1] This mechanism is of interest for conditions thought to involve glutamatergic dysfunction, such as Parkinson's disease-related dyskinesia.[1]
Q2: In which preclinical behavioral assays has this compound been tested?
This compound has been evaluated in a variety of rodent behavioral models to assess its effects on motor and non-motor symptoms. These include:
-
Models of Parkinson's Disease and Dyskinesia: Assessed for its potential to reduce levodopa-induced dyskinesia (LID).[1][2]
-
Models of Anxiety: Evaluated in the Vogel conflict-drinking model.
-
Models of Depression: Tested using the forced swim test.
-
Models of Obsessive-Compulsive Disorder: Investigated in the marble-burying test.
-
Motor Coordination and Activity: Assessed using the rotarod test and spontaneous locomotor activity monitoring.
Q3: What are the most common general sources of variability in rodent behavioral studies?
Variability in rodent behavioral studies is a significant challenge and can stem from numerous factors. Key contributors include:
-
Environmental Factors: Differences in lighting, noise, and odors in the testing environment can significantly impact behavior.
-
Experimenter-Related Factors: The sex of the experimenter, handling techniques, and even the presence of the experimenter in the room can influence outcomes.
-
Animal-Specific Factors: The strain, sex, age, and individual stress levels of the animals are critical variables. For females, the estrous cycle stage can also introduce variability.
-
Housing and Husbandry: Cage density, environmental enrichment, and the timing of cage changes can all affect behavior.
Troubleshooting Guides for Specific Behavioral Assays
High variability in results can obscure the true effect of this compound. The following tables provide troubleshooting guidance for common behavioral assays used with this compound.
Forced Swim Test
The forced swim test is used to assess depressive-like behavior. This compound has been shown to decrease immobility time in this test.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in immobility time between subjects in the same group. | Individual differences in stress response or coping strategies. | Increase sample size to improve statistical power. Ensure consistent handling and acclimatization procedures for all animals. |
| No significant effect of this compound on immobility time. | Incorrect dosage or timing of administration. | Verify the dose-response relationship for this compound in the specific strain and sex of the animals being used. Ensure the timing of administration allows for optimal bioavailability during the test. |
| Strain-specific differences in response to the test. | Be aware that different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants. Select a strain known to be responsive in this assay. | |
| Inconsistent results across different experimental days. | Environmental fluctuations (e.g., time of day, noise levels). | Standardize the testing time each day. Minimize external disturbances and ensure consistent lighting and temperature in the testing room. |
| Water temperature not maintained. | Ensure the water temperature is consistently maintained as specified in the protocol, as this can affect activity levels. |
Marble-Burying Test
This assay is used to model obsessive-compulsive-like behavior. This compound has been shown to reduce the number of marbles buried.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in the number of marbles buried. | Differences in baseline anxiety or exploratory behavior. | Ensure a consistent and sufficient layer of bedding material. Acclimate animals to the testing cages without marbles prior to the experiment. |
| Floor effects (very few marbles buried by any group). | Insufficient bedding depth or inappropriate marble size/placement. | Use a standardized bedding depth that allows for effective burying. Ensure marbles are placed in a consistent pattern. |
| Ceiling effects (most marbles buried by all groups). | Test duration is too long. | Optimize the duration of the test; a shorter duration may reveal more subtle differences between groups. |
| Inconsistent scoring of "buried" marbles. | Subjective criteria for what constitutes a buried marble. | Establish clear, objective criteria for scoring (e.g., two-thirds of the marble covered by bedding) and ensure all experimenters are trained on these criteria. Consider using automated analysis software to reduce human bias. |
Vogel Conflict Test
This test assesses anxiolytic-like effects. This compound has been shown to increase the number of punished licks.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in the number of punished licks. | Differences in thirst motivation or sensitivity to the aversive stimulus (shock). | Standardize the water deprivation schedule. Ensure consistent shock intensity across all animals and test chambers. |
| Animals do not drink at all. | Shock intensity is too high or animals are not sufficiently water-deprived. | Calibrate the shocker and consider reducing the intensity. Verify that the water deprivation protocol is being followed correctly. |
| No effect of this compound on punished licking. | Incorrect drug dosage or timing. | Perform a dose-response study to determine the optimal dose. Ensure the drug is administered with sufficient time to reach peak plasma concentrations before the test. |
| Habituation to the test apparatus. | Ensure animals are properly habituated to the test chambers before the conflict session. |
Rotarod Test
This assay measures motor coordination and balance. Studies have shown that this compound has no effect on rotarod performance. This is an important control to ensure that effects in other assays are not due to motor impairment.
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in latency to fall. | Inconsistent animal placement on the rod. | Develop a standardized procedure for placing animals on the rotarod to ensure consistent starting posture. |
| Differences in motivation or learning. | Provide adequate training sessions before the test day to minimize learning effects during the experiment. | |
| Unexpected decrease in rotarod performance with this compound. | Potential for sedative effects at higher doses. | If motor impairment is observed, consider testing a lower dose of this compound. Always include a control group to assess baseline motor function. |
| Inconsistent rod surface or rotation speed. | Ensure the rotarod apparatus is clean and functioning correctly. Calibrate the rotation speed regularly. |
Experimental Protocols
Forced Swim Test Protocol (Mouse)
-
Apparatus: A transparent plastic cylinder (25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the mouse into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Marble-Burying Test Protocol (Mouse)
-
Apparatus: A standard mouse cage filled with 5 cm of fresh bedding. 20 glass marbles (1.5 cm in diameter) are evenly spaced on top of the bedding.
-
Procedure:
-
Administer this compound or vehicle.
-
Place a single mouse in the prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
-
Data Analysis: Count the number of marbles that are at least two-thirds covered by the bedding material.
Visualizations
This compound's Mechanism of Action
Caption: this compound acts as a negative allosteric modulator of the mGluR5 receptor.
General Experimental Workflow for a Behavioral Study
Caption: A standardized workflow for conducting preclinical behavioral experiments.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting unexpected variability in results.
References
Addressing potential Dipraglurant-induced adverse effects in animal models
Welcome to the technical support center for the use of Dipraglurant in in vivo animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential this compound-induced adverse effects and to offer troubleshooting support for experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a NAM, it does not compete with the endogenous ligand, glutamate, for the same binding site but instead binds to a different site on the receptor, which in turn reduces the receptor's response to glutamate.[1] This modulatory action helps to normalize excessive glutamate signaling in the brain, which is implicated in a variety of neurological and psychiatric disorders.[1][3]
Q2: What are the potential therapeutic applications of this compound that have been explored in animal models?
A2: Preclinical studies in animal models have suggested that this compound may have therapeutic potential in a range of conditions, including:
-
Parkinson's Disease (PD) and Levodopa-Induced Dyskinesia (LID): this compound has been shown to reduce LID in a macaque model of PD without compromising the efficacy of levodopa. It also demonstrates anti-parkinsonian effects in rodent models, such as reducing haloperidol-induced catalepsy.
-
Anxiety and Depression: this compound has exhibited anxiolytic-like effects in the Vogel conflict test and antidepressant-like effects in the forced swim test in rodents.
-
Obsessive-Compulsive Disorder (OCD)-like behaviors: In the marble-burying test in mice, this compound has been shown to reduce compulsive-like behaviors.
-
Dystonia: Studies have indicated that this compound can reduce dystonia-like symptoms in rodent models.
Q3: What are the known adverse effects of this compound in animal models?
A3: While generally well-tolerated, particularly at therapeutic doses, some adverse effects have been observed in preclinical and clinical studies. In animal models, these can manifest as behavioral changes. In clinical trials with humans, the most commonly reported adverse events include dizziness, nausea, fatigue, and a potential for worsening of dyskinesia between doses. Researchers should be observant for corresponding behavioral signs in their animal subjects, such as ataxia (uncoordinated movement), reduced mobility, or signs of gastrointestinal discomfort.
Q4: How should I prepare this compound for oral administration in rodents?
A4: this compound can be dissolved in distilled water for oral administration (p.o.). It is crucial to ensure the solution is fresh daily. The administration volume should be appropriate for the animal's size, for instance, 10 mL/kg for mice and 3 or 5 mL/kg for rats.
Troubleshooting Guide
Issue 1: I am not observing the expected therapeutic effect of this compound in my behavioral assay.
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Ensure you are using a dose within the effective range reported for your specific model and species. Review the dose-response data provided in the tables below. Consider conducting a dose-response study to determine the optimal dose for your experimental conditions. |
| Timing of Administration | The time between this compound administration and behavioral testing is critical and should coincide with the drug's peak plasma concentration. This compound is rapidly absorbed after oral administration. A pre-treatment time of 30-60 minutes is a good starting point, but this may need to be optimized. |
| Route of Administration | Ensure the chosen route of administration is appropriate and consistent. Oral gavage is a common and effective method for this compound. |
| Animal Strain and Species Differences | There can be significant differences in drug metabolism and receptor sensitivity between different strains and species of animals. The ED50 for this compound can vary between models and species. Ensure the animal model you are using is appropriate and consider potential strain-specific responses. |
| Experimental Procedure Variability | Inconsistent handling, environmental stressors, or variations in the experimental protocol can all impact behavioral outcomes. Ensure all experimental procedures are standardized and that animals are properly habituated to the testing environment. |
Issue 2: My animals are showing signs of adverse effects after this compound administration.
| Potential Cause | Troubleshooting Step |
| High Dosage | The observed adverse effects may be dose-dependent. Reduce the dose of this compound to a lower, effective concentration. Refer to the dose-response tables to identify a better-tolerated dose. |
| Off-Target Effects | While this compound is highly selective for mGluR5, the possibility of off-target effects at high concentrations cannot be entirely ruled out. If adverse effects persist even at lower doses, consider using a structurally different mGluR5 NAM to confirm that the observed effects are target-mediated. |
| Interaction with other compounds | If you are co-administering this compound with other drugs, there may be a pharmacokinetic or pharmacodynamic interaction. Review the literature for any known interactions and consider conducting a preliminary study to assess the safety of the drug combination. |
| Animal Health Status | Underlying health issues in your animals could make them more susceptible to adverse drug effects. Ensure that all animals are healthy and free from disease before starting the experiment. |
Quantitative Data Summary
Table 1: Dose-Response of this compound in Rodent Models of Parkinson's Disease-Related Motor Symptoms
| Animal Model | Species | Route of Administration | Dose (mg/kg) | Effect | Plasma Concentration (ng/mL) |
| Haloperidol-Induced Catalepsy | Rat | p.o. | 1 | Trend of activity | 54 |
| 3 | 40% reduction in time on grid | 328 | |||
| 10 | 53% reduction in time on grid | 1727 | |||
| 30 | 65% reduction in time on grid | 3617 |
Table 2: Dose-Response of this compound in Rodent Models of Anxiety, Depression, and OCD-like Behaviors
| Animal Model | Species | Route of Administration | Dose (mg/kg) | Effect | Plasma Concentration (ng/mL) |
| Vogel Conflict Test | Rat | p.o. | 3 | Mild trend of activity | 501 |
| 10 | 2.2-fold increase in punished licks | 1120 | |||
| 30 | 2.5-fold increase in punished licks | 2043 | |||
| Marble Burying Test | Mouse | p.o. | 10 | No significant activity | 26 |
| 30 | 32% reduction in buried marbles | 212 | |||
| 50 | 78% reduction in buried marbles | 865 | |||
| Forced Swim Test | Mouse | p.o. | 30 | 30% reduction in immobility | - |
| 50 | 40% reduction in immobility | - | |||
| Forced Swim Test | Rat | p.o. | 3 | ~15% reduction in immobility | - |
| 10 | ~15% reduction in immobility | - | |||
| 30 | ~20% reduction in immobility | - |
Experimental Protocols
Haloperidol-Induced Catalepsy Test in Rats
Objective: To assess the potential of a test compound to reverse catalepsy induced by a dopamine D2 receptor antagonist, such as haloperidol.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Haloperidol solution
-
This compound solution (or other test compound)
-
Vehicle control solution
-
Catalepsy bar (horizontal bar raised approximately 9-10 cm from the surface)
-
Stopwatch
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration:
-
Administer haloperidol (typically 0.5-1 mg/kg, i.p.) to induce catalepsy.
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle at a predetermined time before the catalepsy assessment (e.g., 30-60 minutes).
-
-
Catalepsy Assessment:
-
At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 or 300 seconds) should be set, after which the rat is returned to its home cage.
-
-
Data Analysis: Compare the latency to descend from the bar between the this compound-treated groups and the vehicle-treated control group. A significant decrease in latency in the this compound group indicates a reversal of catalepsy.
Marble Burying Test in Mice
Objective: To assess obsessive-compulsive-like behavior in mice. The natural tendency of mice to bury novel objects is used as a measure of this behavior.
Materials:
-
Male C57Bl/6J mice
-
Standard mouse cages
-
Clean bedding (approximately 5 cm deep)
-
20-25 glass marbles (approximately 1.5 cm in diameter)
-
This compound solution (or other test compound)
-
Vehicle control solution
Procedure:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound (e.g., 10, 30, 50 mg/kg, p.o.) or vehicle 30-60 minutes before the test.
-
Test Arena Preparation: Prepare the test cages with 5 cm of fresh bedding. Evenly space the marbles on the surface of the bedding.
-
Testing:
-
Gently place a single mouse in the prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
-
Scoring:
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Compare the number of buried marbles between the this compound-treated groups and the vehicle-treated control group. A significant decrease in the number of buried marbles suggests an anti-compulsive effect.
Vogel Conflict-Drinking Test in Rats
Objective: To assess the anxiolytic potential of a test compound. The test creates a conflict between the motivation to drink (following water deprivation) and the aversion to a mild electric shock received upon drinking.
Materials:
-
Male Wistar rats
-
Vogel conflict test apparatus (a testing chamber with a grid floor and a drinking spout connected to a shock generator and a lickometer)
-
This compound solution (or other test compound)
-
Vehicle control solution
Procedure:
-
Water Deprivation: Water-deprive the rats for 48 hours prior to the test, with food available ad libitum.
-
Habituation: On the first day of water deprivation, place the rats in the test chamber for a 5-minute habituation session with the drinking spout available but no shock delivered.
-
Drug Administration: On the day of the test, administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle 30-60 minutes before the test session.
-
Test Session:
-
Place the rat in the Vogel test chamber for a 5-minute session.
-
For the first 3 minutes, allow the rat to drink freely without any shock.
-
For the subsequent 2 minutes, every 20th lick at the drinking spout triggers a mild electric shock (e.g., 0.5 mA for 0.5 seconds) delivered through the grid floor.
-
-
Data Recording: The lickometer will record the total number of licks and the number of shocks received during the punished period.
-
Data Analysis: Compare the number of punished licks between the this compound-treated groups and the vehicle-treated control group. A significant increase in the number of punished licks in the this compound group is indicative of an anxiolytic effect.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to control for placebo effect in Dipraglurant clinical trials
Welcome to the technical support center for Dipraglurant clinical trials. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the placebo effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ADX48621) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] It is an oral small molecule being investigated for the treatment of Parkinson's disease, particularly for levodopa-induced dyskinesia (LID).[1][2] By selectively inhibiting mGluR5, this compound aims to reduce the abnormal glutamate signaling that contributes to dyskinesia.[2]
Q2: Why is controlling for the placebo effect particularly challenging in this compound clinical trials for Parkinson's disease?
The placebo effect in Parkinson's disease clinical trials is a significant factor and can be quite powerful. Studies have shown that the expectation of benefit can lead to the release of dopamine in the brain of Parkinson's patients, resulting in a measurable improvement in motor function. This neurobiological basis of the placebo effect can mask the true therapeutic effect of a drug like this compound, making it difficult to demonstrate efficacy. In a Phase 2a trial of this compound, a strong placebo response at day 28 led to a loss of statistical significance in the reduction of LID severity, highlighting this challenge.
Q3: What are the primary strategies for controlling for the placebo effect in clinical trials?
The gold standard for controlling the placebo effect is the randomized, double-blind, placebo-controlled trial. Beyond this fundamental design, several other strategies can be employed to minimize placebo response, including:
-
Advanced Trial Designs: Utilizing designs like a placebo lead-in period or a sequential parallel comparison design (SPCD).
-
Patient and Staff Training: Educating patients on the placebo effect and training staff to maintain neutral communication.
-
Managing Expectations: Clearly and consistently communicating the potential for receiving a placebo to participants.
-
Objective Outcome Measures: Relying on objective assessments to reduce subjective bias.
Troubleshooting Guides
Issue: High placebo response is obscuring the treatment effect in our trial.
Root Cause: This is a common issue in CNS trials, especially in conditions like Parkinson's disease where the placebo effect has a physiological basis.
Solutions:
-
Implement a Placebo Lead-In Period: This involves a run-in period where all participants receive a placebo. Those who show a significant improvement are identified as "placebo responders" and may be excluded from the trial.
-
Employ a Sequential Parallel Comparison Design (SPCD): This two-stage design re-randomizes placebo non-responders from the first phase, which can increase the power of the study and reduce the impact of the placebo response.
-
Enhance Patient Training: Implement a structured training program for participants that explains the placebo effect and provides guidance on how to accurately report their symptoms.
-
Standardize Staff-Patient Interactions: Train clinical staff to use neutral language and avoid expressing enthusiasm or expectations about the treatment's efficacy.
Issue: We are observing high variability in patient-reported outcomes.
Root Cause: Subjective, patient-reported outcomes are highly susceptible to the placebo effect and other biases.
Solutions:
-
Utilize Objective Outcome Measures: Whenever possible, rely on objective measures that are less prone to bias. For this compound trials in LID, this could include validated scales like the modified Abnormal Involuntary Movement Scale (mAIMS).
-
Patient Training on Symptom Reporting: Train patients on how to consistently and accurately report their symptoms using the specific scales and diaries for the trial.
-
Blinded Assessments: Ensure that the individuals assessing the outcomes are blinded to the treatment allocation.
Data Presentation
Table 1: Summary of Efficacy Data from Phase 2a Clinical Trial of this compound for Levodopa-Induced Dyskinesia
| Outcome Measure | Day | This compound Treatment Group | Placebo Group | p-value |
| Reduction in Peak Dyskinesia (mAIMS) | 1 | 20% (50 mg) | - | 0.04 |
| 14 | 32% (100 mg) | - | 0.04 | |
| 28 | Maintained reduction | Increased placebo response | Not statistically significant | |
| Patient-Reported "On-Time" without Dyskinesia | Week 4 | Up to 70 minutes more than placebo | - | - |
| Patient-Reported "Off-Time" | Week 4 | Reduction of 50 minutes | - | - |
Data synthesized from published results of the Phase 2a trial.
Experimental Protocols
Protocol 1: Placebo Lead-In Period
-
Objective: To identify and exclude subjects who exhibit a high response to placebo prior to randomization.
-
Procedure:
-
Following screening and informed consent, all eligible participants enter a single-blind placebo lead-in phase for a pre-specified duration (e.g., 1-2 weeks).
-
Participants are administered a placebo that is identical in appearance, taste, and administration route to the investigational drug.
-
At the end of the lead-in period, assess the primary efficacy outcome.
-
Participants who demonstrate a pre-defined level of improvement (e.g., >25% reduction in mAIMS score) are classified as placebo responders and are excluded from randomization into the main trial.
-
-
Considerations: The optimal duration of the lead-in and the threshold for defining a placebo responder should be carefully considered and pre-specified in the trial protocol.
Protocol 2: Patient Training on Accurate Symptom Reporting
-
Objective: To educate patients about the placebo effect and train them to provide accurate and consistent self-reports of their symptoms.
-
Procedure:
-
Develop a standardized training module (e.g., a short video or interactive presentation).
-
The training should cover:
-
A simple explanation of the placebo effect.
-
The importance of honest and accurate symptom reporting for the validity of the research.
-
Instructions on how to use the specific patient diary or rating scales for the trial, with examples.
-
Emphasis on reporting how they feel, not how they think the medication should be working.
-
-
Administer this training to all participants before they begin reporting outcomes.
-
Provide a brief refresher at subsequent study visits.
-
Visualizations
Caption: Signaling pathway of this compound as an mGluR5 negative allosteric modulator.
Caption: Experimental workflow for a placebo lead-in design.
Caption: Logical relationship in a Sequential Parallel Comparison Design (SPCD).
References
Mitigating Dipraglurant's impact on motor performance in control animals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing dipraglurant in preclinical studies with control animals. The focus is on understanding and correctly assessing the impact of this compound on motor performance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally administered, selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a NAM, it does not directly block the receptor but instead modulates its activity, offering a more nuanced control over glutamate signaling.[1] Its primary role is to reduce the excessive glutamate transmission that is implicated in various neurological and psychiatric conditions.[1]
Q2: Is this compound expected to impair motor performance in control (non-diseased) animals?
No, preclinical studies have consistently shown that this compound does not adversely affect motor performance or locomotor activity in control rodents at therapeutic doses. This is a significant advantage of the compound, distinguishing it from other central nervous system-acting agents that may have sedative or motor-impairing side effects.
Q3: My control animals treated with this compound appear less active. What could be the reason for this?
While this compound itself is not known to cause motor impairment, several factors could contribute to an observation of decreased activity. Please refer to our troubleshooting guide below for a systematic approach to identifying the potential cause. It is crucial to differentiate between true motor deficits and other behavioral changes, such as anxiolytic-like effects, which might result in reduced exploratory behavior in certain assays.
Q4: At what doses has this compound been tested in rodents without showing motor impairment?
This compound has been administered to both mice and rats at a range of doses without affecting performance on the rotarod test or altering locomotor activity. See the data summary table below for specific dose ranges.
Troubleshooting Guide
Issue: Unexpected Changes in Motor Performance in this compound-Treated Control Animals
If you observe what appears to be an impact on motor performance in your control animals after administering this compound, please work through the following checklist:
-
Verify Dosing and Administration:
-
Dose Calculation: Double-check your calculations for the dose administered. Ensure that the correct units and animal weights were used.
-
Route of Administration: Confirm that the route of administration (e.g., oral gavage, intraperitoneal injection) is consistent with established protocols. This compound is designed for oral administration.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not have any independent effects on motor activity. Always include a vehicle-only control group in your experimental design.
-
-
Evaluate the Behavioral Assay:
-
Habituation: Were the animals properly habituated to the testing environment and equipment (e.g., rotarod, open field arena)? Lack of habituation can lead to anxiety-induced freezing or reduced exploration, which may be misinterpreted as motor impairment.
-
Environmental Conditions: Check for any changes in lighting, noise levels, or temperature in the testing room, as these can affect animal behavior.
-
Assay-Specific Confounds: Consider if the observed effect is specific to one assay. For example, a reduction in movement in an open field test could be related to anxiolytic effects rather than a motor deficit. It is recommended to use a battery of tests to assess motor function comprehensively (e.g., rotarod, grip strength, beam walking).
-
-
Animal Health and Husbandry:
-
Overall Health: Perform a general health check of the animals. Illness or stress can significantly impact motor performance.
-
Housing Conditions: Ensure that housing conditions are stable and not contributing to stress.
-
-
Data Interpretation:
-
Comparison to Positive Controls: It can be beneficial to include a positive control (a compound known to impair motor performance) to validate the sensitivity of your assay. Studies have used chlordiazepoxide and diazepam for this purpose.
Quantitative Data Summary
The following tables summarize the effects of this compound on motor performance in rodents as reported in preclinical studies.
Table 1: Effect of this compound on Rotarod Performance
| Species | Doses (mg/kg, p.o.) | Outcome on Rotarod Performance | Reference Compound |
| Mouse | 10, 30, 50 | No significant difference from vehicle | Chlordiazepoxide (impaired performance) |
| Rat | 3, 10, 30 | No significant difference from vehicle | Diazepam (impaired performance) |
| [Data sourced from Epping-Jordan et al., 2023] |
Table 2: Effect of this compound on Locomotor Activity
| Species | Doses (mg/kg, p.o.) | Outcome on Locomotor Activity |
| Mouse | Up to 50 | No effect |
| Rat | Up to 30 | No effect |
| [Data sourced from multiple preclinical studies] |
Experimental Protocols
1. Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Procedure:
-
Habituation/Training: Acclimate the animals to the apparatus by placing them on the stationary rod for a defined period (e.g., 1 minute). Then, train the animals at a low, constant speed (e.g., 4 rpm) for several trials.
-
Testing:
-
Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod or the time until the animal passively rotates with the rod for two consecutive revolutions.
-
Perform multiple trials per animal with an appropriate inter-trial interval.
-
-
Data Analysis: Compare the latency to fall between the this compound-treated group, vehicle control group, and a positive control group (if included).
-
2. Open Field Test for Locomotor Activity
-
Objective: To assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square or circular arena, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure:
-
Habituation: Allow the testing room to acclimate to the desired environmental conditions. Habituate the animals to the testing room before the experiment.
-
Testing:
-
Gently place the animal in the center or a corner of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
The tracking system will record parameters such as total distance traveled, velocity, and time spent in different zones of the arena (e.g., center vs. periphery).
-
-
Data Analysis: Compare the total distance traveled and other locomotor parameters between the this compound-treated and vehicle control groups.
-
Visualizations
Caption: this compound's mechanism as an mGluR5 NAM.
Caption: Workflow for assessing motor performance.
Caption: Troubleshooting unexpected motor effects.
References
Validation & Comparative
A Head-to-Head Comparison of Dipraglurant and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Efficacy and Experimental Data
The metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant target in the development of novel therapeutics for a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of this receptor, in particular, have shown considerable promise. This guide provides a comprehensive, data-driven comparison of Dipraglurant against other notable mGluR5 NAMs, including Mavoglurant, Basimglurant, and Fenobam. The following sections detail their comparative efficacy, supported by quantitative data from in vitro and in vivo studies, and provide an overview of the key experimental protocols utilized in their evaluation.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of mGluR5 NAMs is underpinned by their potency, selectivity, and pharmacokinetic properties. This section summarizes the available quantitative data to facilitate a direct comparison between this compound and its counterparts.
In Vitro Potency and Binding Affinity
The in vitro potency of these compounds is a key indicator of their direct interaction with the mGluR5 receptor. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are critical parameters in this assessment.
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| This compound | Ca2+ Mobilization | Human | 45 | - | [1] |
| [3H]methoxy-PEPy Binding | Rat | - | 130 | [2] | |
| Mavoglurant | Ca2+ Mobilization | Human | 30 | - | [3] |
| [3H]MPEP Displacement | Human | - | 35.6 | [3] | |
| Basimglurant | Ca2+ Mobilization | Human | 7.0 | - | [3] |
| [3H]ABP688 Displacement | Human | - | 1.4 | ||
| Fenobam | Ca2+ Mobilization | Human | 58 | - | |
| [3H]Fenobam Binding | Human | - | 31 |
Note: Data are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions unless from the same reference.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug candidate are crucial for its clinical success, determining its absorption, distribution, metabolism, and excretion.
| Compound | Species | Administration | Cmax (ng/mL) | Tmax (h) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Reference |
| This compound | Rat | Oral | 212 (30 mg/kg) | ~0.5 | - | Good | |
| Mavoglurant | Human | Oral | - | - | ~12 | - | |
| Basimglurant | Rat | Oral | - | - | 7 | 50 | |
| Monkey | Oral | - | - | 20 | 50 | ||
| Fenobam | Human | Oral | 39.7 (150 mg) | 3 | Highly variable | - |
Note: Pharmacokinetic parameters can vary significantly based on dose, formulation, and species.
In Vivo Efficacy in Preclinical Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug development. This section compares the performance of this compound and other mGluR5 NAMs in established animal models of human diseases.
Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease Models
The 6-hydroxydopamine (6-OHDA)-lesioned rodent model is a widely used preclinical model to study Parkinson's disease and the dyskinesias induced by chronic levodopa (L-DOPA) treatment.
| Compound | Animal Model | Effect on LID | Reference |
| This compound | Rodent and Primate | Reduces LID | |
| Mavoglurant | Rodent and Primate | Reduces LID | |
| Fenobam | Primate | Reduces LID |
Anxiety Models
The anxiolytic potential of mGluR5 NAMs is often evaluated using behavioral tests such as the elevated plus-maze and the Vogel conflict test.
| Compound | Animal Model | Behavioral Test | Effect | Reference |
| This compound | Rat | Vogel Conflict Test | Increased punished licks | |
| Fenobam | Rodent | Vogel Conflict Test, Geller-Seifter Conflict Test | Anxiolytic activity |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, this section includes diagrams of the mGluR5 signaling pathway and typical experimental workflows.
Detailed Experimental Protocols
A thorough comparison requires an understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the evaluation of mGluR5 NAMs.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human or rat mGluR5.
-
Radioligand: [3H]MPEP (2-methyl-6-(phenylethynyl)pyridine) or [3H]methoxy-PEPy.
-
Test compounds (this compound, Mavoglurant, Basimglurant, Fenobam) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound. The incubation is typically carried out at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of a test compound in inhibiting glutamate-induced intracellular calcium release mediated by mGluR5.
Materials:
-
HEK293 cells stably expressing the human or rat mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
mGluR5 agonist (e.g., L-glutamate or quisqualate).
-
Test compounds at various concentrations.
-
Fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for approximately 60 minutes at 37°C.
-
Compound Addition: The plate is placed in the fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of the test compound at various concentrations.
-
Agonist Stimulation: After a brief incubation with the test compound, a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) is added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The inhibitory effect of the test compound on the agonist-induced calcium response is calculated, and concentration-response curves are generated to determine the IC50 value.
Levodopa-Induced Dyskinesia (LID) in Rodents
Objective: To evaluate the in vivo efficacy of a test compound in reducing abnormal involuntary movements (AIMs) in a rodent model of Parkinson's disease.
Procedure:
-
Model Induction: Unilateral lesions of the nigrostriatal dopamine pathway are induced in rats or mice by stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
L-DOPA Priming: Following a recovery period, the lesioned animals are treated daily with L-DOPA (e.g., 6-25 mg/kg, i.p. or s.c.) for several weeks to induce stable and reproducible AIMs.
-
Drug Administration: The test compound (mGluR5 NAM) is administered at various doses prior to the L-DOPA injection.
-
Behavioral Scoring: AIMs are scored by trained observers who are blind to the treatment groups. Scoring is typically performed at regular intervals (e.g., every 20 minutes for 3-4 hours) after L-DOPA administration. The AIMs are categorized into axial, limb, and orolingual subtypes, and a severity score is assigned.
-
Data Analysis: The total AIMs scores are calculated for each animal, and the effect of the test compound is compared to the vehicle control group.
Elevated Plus-Maze Test
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Procedure:
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: The test compound is administered at various doses prior to the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).
-
Behavioral Recording: The session is recorded by an overhead video camera, and the time spent in and the number of entries into the open and closed arms are scored.
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
References
Validating the Selectivity of Dipraglurant for mGluR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dipraglurant's selectivity for the metabotropic glutamate receptor 5 (mGluR5) over other mGluR subtypes, supported by available experimental data and detailed methodologies for key validation assays.
This compound (also known as ADX48621) is a negative allosteric modulator (NAM) of mGluR5 that has been investigated for its therapeutic potential in neurological disorders, including Parkinson's disease levodopa-induced dyskinesia.[1] A key aspect of its pharmacological profile is its reported high selectivity for mGluR5, which is crucial for minimizing off-target effects. This guide summarizes the available data and the experimental approaches used to validate this selectivity.
Data Presentation: this compound's Potency at mGluR5
| Receptor Subtype | Ligand | Assay Type | Reported Value (IC50) | Species | Reference |
| mGluR5 | This compound | Not Specified | 21 ± 1 nM and 45 ± 2 nM | Human | [2] (from cited source within) |
| mGluR1 | This compound | Not Publicly Available | Not Publicly Available | - | - |
| mGluR2 | This compound | Not Publicly Available | Not Publicly Available | - | - |
| mGluR3 | This compound | Not Publicly Available | Not Publicly Available | - | - |
| mGluR4 | This compound | Not Publicly Available | Not Publicly Available | - | - |
| mGluR6 | This compound | Not Publicly Available | Not Publicly Available | - | - |
| mGluR7 | This compound | Not Publicly Available | Not Publicly Available | - | - |
| mGluR8 | This compound | Not Publicly Available | Not Publicly Available | - | - |
Mandatory Visualizations
To contextualize the experimental validation of this compound's selectivity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Experimental Protocols
The selectivity of a compound like this compound is typically validated through a combination of binding and functional assays. Below are detailed methodologies for the key experiments commonly employed.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for mGluR5 and other mGluR subtypes.
-
Methodology:
-
Membrane Preparation: Cell lines recombinantly expressing a specific mGluR subtype are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand specific for the mGluR subtype is incubated with the prepared cell membranes in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays
Functional assays measure the effect of a compound on the signaling pathway activated by the receptor. For mGluR5, which is a Gq-coupled receptor, common readouts include intracellular calcium mobilization and inositol phosphate accumulation.
-
a) Calcium Flux Assay
-
Objective: To determine the functional potency (IC50) of this compound in inhibiting mGluR5-mediated intracellular calcium release.
-
Methodology:
-
Cell Culture: Cells expressing the mGluR subtype of interest are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells and incubated.
-
Agonist Stimulation: A known mGluR agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the response induced by the agonist alone. An IC50 value is determined by plotting the percent inhibition against the concentration of this compound.
-
-
-
b) Inositol Monophosphate (IP1) Accumulation Assay
-
Objective: To measure the functional inhibition of the mGluR5 signaling cascade by quantifying the accumulation of a downstream second messenger, IP1.
-
Methodology:
-
Cell Stimulation: Cells expressing the mGluR subtype are incubated with varying concentrations of this compound, followed by stimulation with an agonist. The incubation is performed in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.
-
Cell Lysis: The cells are lysed to release the intracellular components.
-
IP1 Detection: The concentration of IP1 in the cell lysate is measured, typically using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). In this assay, unlabeled IP1 from the sample competes with a labeled IP1 tracer for binding to a specific antibody.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced by the cells. The inhibitory effect of this compound is determined, and an IC50 value is calculated.
-
-
By performing these assays across the panel of mGluR subtypes, a comprehensive selectivity profile for this compound can be established. The significantly lower Ki and IC50 values for mGluR5 compared to other mGluRs would quantitatively validate its selectivity. While the precise comparative values for this compound are not widely published, the consistent description of it being "highly selective" in the scientific literature and company communications suggests that such a screening process has been undertaken and has demonstrated a favorable selectivity profile.
References
Dipraglurant in Parkinson's Disease: A Cross-Study Comparative Analysis
An in-depth examination of the efficacy and underlying mechanisms of Dipraglurant across various preclinical and clinical models of Parkinson's Disease.
This compound, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), has emerged as a promising therapeutic candidate for managing the motor complications associated with Parkinson's Disease (PD), particularly levodopa-induced dyskinesia (LID). This guide provides a comprehensive comparison of this compound's effects across different experimental models of PD, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Mechanism of Action: Modulating Glutamatergic Signaling
This compound's therapeutic potential stems from its ability to selectively inhibit mGluR5. In Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the glutamatergic system in the basal ganglia, a key brain region for motor control. This glutamatergic hyperactivity is implicated in both the primary motor symptoms of PD and the development of dyskinesia with long-term levodopa treatment.[1][2] By negatively modulating mGluR5, this compound helps to dampen this excessive glutamate signaling, thereby restoring a more balanced neuronal activity in the motor circuits.[3]
Preclinical Efficacy in Rodent Models of Parkinson's Disease
This compound has been evaluated in several well-established rodent models of PD, demonstrating its potential to alleviate both motor and non-motor symptoms.
Haloperidol-Induced Catalepsy in Rats
This model assesses the cataleptic state, characterized by immobility and a failure to correct posture, induced by the dopamine D2 receptor antagonist haloperidol. It is often used to screen for drugs with potential anti-parkinsonian effects. This compound has been shown to dose-dependently reduce the time rats spent in a cataleptic state, suggesting a beneficial effect on motor initiation.[1][4]
6-Hydroxydopamine (6-OHDA) Rat Model of Levodopa-Induced Dyskinesia
The 6-OHDA model is a widely used paradigm that mimics the progressive loss of dopaminergic neurons seen in PD. Unilateral injection of 6-OHDA into the medial forebrain bundle leads to a severe depletion of dopamine in the ipsilateral hemisphere. Subsequent chronic treatment with levodopa induces abnormal involuntary movements (AIMs), which are analogous to LID in patients. Studies in this model have shown that this compound can significantly reduce the severity of these AIMs.
MPTP Mouse Model of Parkinsonism
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, replicating a key pathological feature of PD in mice. This model is used to study the underlying mechanisms of neurodegeneration and to evaluate potential neuroprotective and symptomatic treatments.
Table 1: Summary of this compound's Efficacy in Preclinical Models
| Model | Species | Key Outcome Measure | This compound Effect | Reference |
| Haloperidol-Induced Catalepsy | Rat | Catalepsy Score / Time | Dose-dependent reduction in catalepsy | |
| 6-OHDA-Induced LID | Rat | Abnormal Involuntary Movement (AIMs) Score | Significant reduction in AIMs severity | |
| MPTP-Induced Parkinsonism | Mouse | Motor performance (e.g., rotarod) | Improvement in motor deficits | |
| Non-Motor Symptom Models (e.g., Forced Swim Test, Marble Burying) | Rodent | Immobility time, Number of buried marbles | Anxiolytic and antidepressant-like effects |
Clinical Efficacy: Phase IIa Study in PD Patients with LID
A multicenter, double-blind, randomized, placebo-controlled Phase IIa clinical trial (NCT01336088) was conducted to evaluate the safety, tolerability, and efficacy of this compound in PD patients with moderate to severe LID.
Table 2: Key Efficacy Results from the Phase IIa Clinical Trial of this compound in PD-LID
| Outcome Measure | Day | This compound (100mg) | Placebo | p-value | Reference |
| Modified Abnormal Involuntary Movement Scale (mAIMS) | Day 14 | -3.1 (±0.8) | -1.0 (±0.8) | 0.038 | |
| Day 28 | -2.9 (±0.8) | -1.9 (±0.9) | NS | ||
| Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Score) | Day 28 | No significant change from baseline | No significant change from baseline | NS | |
| Patient Diary ('On' time without troublesome dyskinesia) | Day 28 | Increase of 1.6 hours | Increase of 0.8 hours | NS |
Data are presented as mean change from baseline (± SEM). NS = Not Significant.
The study demonstrated that this compound was generally safe and well-tolerated. A statistically significant reduction in dyskinesia severity, as measured by the mAIMS, was observed at day 14. While the difference at day 28 was not statistically significant, a trend towards improvement was noted. Importantly, this compound did not worsen the underlying motor symptoms of Parkinson's disease.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Animal Model : Adult male Sprague-Dawley rats are typically used.
-
6-OHDA Lesioning : Animals are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle (MFB) to induce a lesion of the nigrostriatal dopamine pathway.
-
Post-Lesion Confirmation : The extent of the dopamine lesion is often confirmed behaviorally, for example, by assessing rotational behavior induced by apomorphine.
-
Levodopa Treatment and Dyskinesia Induction : Following a recovery period, rats are treated daily with L-DOPA to induce abnormal involuntary movements (AIMs).
-
This compound Administration : Once stable dyskinesia is established, animals are treated with this compound or a vehicle control.
-
Behavioral Scoring : AIMs are scored by a trained observer blind to the treatment condition. The severity of axial, limb, and orolingual dyskinesias are typically rated.
Haloperidol-Induced Catalepsy Protocol
-
Animal Model : Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration : Animals are administered haloperidol (typically 1-2 mg/kg, intraperitoneally) to induce catalepsy.
-
Catalepsy Assessment : At various time points after haloperidol injection, catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar, and the latency to step down is recorded.
-
Test Compound Administration : this compound or a vehicle is administered prior to the haloperidol injection to assess its ability to prevent or reduce catalepsy.
Clinical Trial Protocol (Phase IIa - NCT01336088)
-
Study Design : A double-blind, placebo-controlled, randomized, parallel-group study.
-
Participants : 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.
-
Intervention : Patients received either this compound (dose escalating from 50 mg to 100 mg) or a placebo for 28 days.
-
Primary Outcome : Safety and tolerability.
-
Secondary Efficacy Outcomes : Change from baseline in the modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries.
Conclusion
The collective evidence from both preclinical and clinical studies strongly supports the potential of this compound as a novel treatment for levodopa-induced dyskinesia in Parkinson's disease. Its targeted mechanism of action on the overactive glutamatergic system provides a sound neurobiological basis for its therapeutic effects. While preclinical models have demonstrated robust efficacy in alleviating motor and non-motor symptoms, the Phase IIa clinical trial has provided promising, albeit not yet definitive, evidence of its anti-dyskinetic effects in patients. Further larger-scale clinical trials are warranted to fully establish the clinical utility of this compound in the management of Parkinson's disease.
References
- 1. Comparison of rating scales used to evaluate L-DOPA-induced dyskinesia in the 6-OHDA lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modelorg.com [modelorg.com]
- 3. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dipraglurant and Amantadine for Levodopa-Induced Dyskinesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of dipraglurant and amantadine, two therapeutic agents investigated for the management of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). The information presented herein is intended for a scientific audience and is supported by experimental data from preclinical and clinical studies.
Introduction
Levodopa remains the cornerstone of symptomatic therapy for Parkinson's disease; however, its long-term use is often complicated by the emergence of motor fluctuations and debilitating levodopa-induced dyskinesia (LID).[1][2] LID is characterized by involuntary, choreiform, or dystonic movements that can significantly impair a patient's quality of life.[1] The development of effective treatments for LID is a critical unmet need in the management of advanced PD. This guide focuses on two such agents: amantadine, an established treatment, and this compound, an investigational drug.
Amantadine , initially developed as an antiviral agent, was serendipitously found to possess anti-parkinsonian properties.[3] It is a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is thought to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of LID.[4] An extended-release formulation of amantadine (Gocovri®) is approved for the treatment of dyskinesia in patients with Parkinson's disease receiving levodopa-based therapy.
This compound (ADX48621) is a novel, orally active, small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). By selectively inhibiting mGluR5, this compound aims to reduce the excessive glutamatergic signaling that contributes to the development and expression of LID.
Mechanism of Action
The distinct mechanisms of action of amantadine and this compound, both targeting the glutamatergic system, are central to their therapeutic rationale in LID.
Amantadine: NMDA Receptor Antagonism
Amantadine's primary mechanism in treating LID is believed to be its antagonism of NMDA receptors. In Parkinson's disease, the loss of dopaminergic neurons leads to overactivity of the subthalamic nucleus and subsequent excessive glutamatergic transmission in the basal ganglia. This glutamatergic hyperactivity, particularly at NMDA receptors on striatal medium spiny neurons, is thought to be a key factor in the development of LID. By blocking the NMDA receptor, amantadine reduces this excessive glutamatergic signaling, thereby alleviating dyskinesia. The pharmacology of amantadine is complex, and it may also exert its effects through other mechanisms, including altering dopamine release and reuptake.
This compound: mGluR5 Negative Allosteric Modulation
This compound acts as a negative allosteric modulator of the mGluR5 receptor. mGluR5 is a G-protein coupled receptor that is highly expressed in the striatum and other basal ganglia structures. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. In the context of LID, overstimulation of mGluR5 by glutamate is thought to contribute to the abnormal signaling that drives dyskinetic movements. As a NAM, this compound does not directly block the glutamate binding site but instead binds to a separate (allosteric) site on the receptor, changing the receptor's conformation and reducing its response to glutamate. This targeted modulation of mGluR5 is hypothesized to normalize the aberrant glutamatergic signaling in the basal ganglia, thereby reducing dyskinesia without affecting the anti-parkinsonian efficacy of levodopa.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for amantadine and this compound in the context of levodopa-induced dyskinesia.
Clinical Efficacy Data
The clinical development of this compound and amantadine for LID has been evaluated in several key clinical trials. The following tables summarize the quantitative efficacy data from these studies.
This compound Clinical Trial Data
| Trial Identifier | Phase | N | Treatment Arms | Primary Endpoint | Key Efficacy Results | Reference |
| NCT01336088 | IIa | 76 | This compound (50mg QD to 100mg TID) vs. Placebo | Safety and Tolerability | Statistically significant reduction in peak dose dyskinesia (modified Abnormal Involuntary Movement Scale - mAIMS) on day 1 (50mg) and day 14 (100mg). No worsening of parkinsonism. | |
| Phase 2b/3 (Terminated) | IIb/III | N/A | This compound vs. Placebo | N/A | Terminated due to slow recruitment, not due to safety or efficacy concerns. |
Further analysis of the Phase IIa data showed a statistically significant anti-dyskinetic effect over the total 28-day treatment duration.
Amantadine Extended-Release (Gocovri®) Clinical Trial Data
| Trial Identifier | Phase | N | Treatment Arms | Primary Endpoint | Key Efficacy Results | Reference |
| EASE LID (NCT02136914) | III | 121 | ADS-5102 (274mg) vs. Placebo | Change from baseline in Unified Dyskinesia Rating Scale (UDysRS) total score at week 12 | Statistically significant reduction in UDysRS total score vs. placebo (treatment difference: -7.9). | |
| EASE LID 3 | III | 75 | ADS-5102 (274mg) vs. Placebo | Change from baseline in UDysRS total score at week 12 | Statistically significant reduction in UDysRS total score vs. placebo (treatment difference: -14.4). | |
| EASED Study | II | 83 | ADS-5102 (260mg, 340mg, 420mg) vs. Placebo | Change from baseline in UDysRS total score at week 8 | 340mg dose significantly reduced UDysRS score vs. placebo (27% reduction). | |
| EASE LID 2 (Open-label extension) | III | 223 | Gocovri (274mg) | Long-term safety and tolerability | Durable reduction in motor complications (dyskinesia and OFF time) maintained for up to 2 years. |
Safety and Tolerability
This compound
In the Phase IIa trial, this compound was generally safe and well-tolerated. The most frequently reported adverse events included dyskinesia, dizziness, nausea, and fatigue. Importantly, there was no evidence of worsening of parkinsonian symptoms.
Amantadine Extended-Release
Common adverse events associated with amantadine extended-release include hallucinations, peripheral edema, dizziness, dry mouth, and constipation. In clinical trials, these adverse events led to a higher discontinuation rate compared to placebo.
Experimental Protocols
A general understanding of the clinical trial methodologies is crucial for interpreting the results.
This compound Phase IIa Study (NCT01336088)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
-
Patient Population: Patients with Parkinson's disease experiencing moderate to severe levodopa-induced dyskinesia.
-
Intervention: Dose-escalation of this compound (from 50 mg once daily to 100 mg three times daily) or placebo over a 4-week period.
-
Outcome Measures:
-
Primary: Safety and tolerability assessed through adverse event recording, clinical examinations, and laboratory tests.
-
Secondary Efficacy: Modified Abnormal Involuntary Movement Scale (mAIMS), Unified Parkinson's Disease Rating Scale (UPDRS), and patient diaries.
-
Amantadine Extended-Release EASE LID Study (NCT02136914)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Parkinson's disease patients treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.
-
Intervention: ADS-5102 (274 mg) or placebo administered orally once daily at bedtime for up to 25 weeks.
-
Outcome Measures:
-
Primary Efficacy: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.
-
Key Secondary: OFF time (the amount of time Parkinson's symptoms are not well-controlled).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a clinical trial investigating a novel treatment for levodopa-induced dyskinesia.
Conclusion
Amantadine, particularly in its extended-release formulation, is a well-established and effective treatment for levodopa-induced dyskinesia, demonstrating significant reductions in dyskinesia and OFF time in Phase III clinical trials. Its mechanism of action is primarily attributed to NMDA receptor antagonism.
This compound, a negative allosteric modulator of mGluR5, represents a novel and more targeted approach to modulating the glutamatergic system. While its clinical development was halted due to recruitment challenges and not efficacy or safety concerns, the Phase IIa data showed promising anti-dyskinetic effects without worsening parkinsonian symptoms.
For drug development professionals, the comparison of these two agents highlights the therapeutic potential of targeting the glutamatergic system in LID. The clinical success of amantadine validates this general approach, while the development of more selective agents like this compound underscores the ongoing effort to refine this strategy to improve efficacy and minimize side effects. Further research into selective glutamate receptor modulators is warranted to expand the therapeutic armamentarium for this challenging complication of Parkinson's disease.
References
- 1. Amantadine's role in the treatment of levodopa-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CLINICAL TRIAL HIGHLIGHTS – DYSKINESIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Intravenous amantadine improves levadopa-induced dyskinesias: an acute double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Dipraglurant's Anti-Dyskinetic Effects: A Comparative Analysis
A critical examination of the available preclinical and clinical data surrounding the mGluR5 negative allosteric modulator, dipraglurant, reveals a promising but complex picture regarding the reproducibility of its anti-dyskinetic effects in the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease. While initial studies demonstrated significant efficacy, the broader landscape of mGluR5 modulators presents a more nuanced view, highlighting the challenges in translating preclinical findings to consistent clinical success.
This guide provides a detailed comparison of this compound's performance with alternative treatments, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this therapeutic approach.
Executive Summary
This compound, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has shown promise in preclinical and early clinical studies for reducing the severity of levodopa-induced dyskinesia (LID), a debilitating side effect of long-term levodopa therapy for Parkinson's disease.[1] The proposed mechanism involves the modulation of excessive glutamate signaling in the basal ganglia.[1] However, the clinical development of other molecules in the same class has yielded mixed results, raising important questions about the overall reproducibility and robustness of targeting mGluR5 for LID. This guide synthesizes the available data to provide a comprehensive overview.
Comparative Efficacy of Anti-Dyskinetic Treatments
The following tables summarize the quantitative data from key preclinical and clinical studies on this compound and its primary comparator, amantadine, as well as other mGluR5 NAMs.
Table 1: Preclinical Efficacy of this compound and other mGluR5 NAMs in Animal Models of Levodopa-Induced Dyskinesia
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | MPTP-lesioned Macaques | 3, 10, and 30 mg/kg, oral | Dose-dependent reduction in dyskinesia severity. The 30 mg/kg dose showed the best effect without compromising levodopa's anti-parkinsonian efficacy. | Bezard et al., 2014 |
| Fenobam | MPTP-lesioned Primates | 10-30 mg/kg, oral | Reduced dyskinesia at a 30 mg/kg dose. A combination of 10 mg/kg fenobam and 20 mg/kg amantadine significantly reduced dyskinesia.[2] | Johnston et al., 2010; Morin et al., 2014 |
| Mavoglurant (AFQ056) | MPTP-lesioned Macaques | Not specified | Showed anti-dyskinetic effects in this preclinical model. | Gomez-Mancilla et al., 2014 |
| MPEP & MTEP | 6-OHDA-lesioned Rats | Various | Demonstrated anti-dyskinetic effects. | Gomez-Mancilla et al., 2014 |
Table 2: Clinical Efficacy of this compound vs. Placebo in Levodopa-Induced Dyskinesia (Phase 2a Study)
| Outcome Measure | This compound (50-100mg) | Placebo | p-value | Day of Assessment |
| Modified Abnormal Involuntary Movement Scale (mAIMS) - Peak Dose | Significant reduction | - | 0.04 | Day 1 (50mg) |
| Modified Abnormal Involuntary Movement Scale (mAIMS) - Peak Dose | Significant reduction | - | 0.04 | Day 14 (100mg) |
| Modified Abnormal Involuntary Movement Scale (mAIMS) - 3-hour post-dose | Significant reduction | - | 0.04 | Day 14 (100mg) |
| Modified Abnormal Involuntary Movement Scale (mAIMS) | No significant difference | - | Not significant | Day 28 |
| Clinical Global Impression of Change (CGIC) - Improved | 71.2% | 49.9% | - | Not specified |
| Unified Parkinson's Disease Rating Scale (UPDRS) | No significant difference | No significant difference | Not significant | Not specified |
Data from Tison et al., 2016.[3]
Table 3: Clinical Efficacy of Amantadine in Levodopa-Induced Dyskinesia
| Study | Formulation | Primary Outcome | Key Findings |
| EASED Study | Extended-Release (ADS-5102) | Change in Unified Dyskinesia Rating Scale (UDysRS) total score | Significant reduction in UDysRS score vs. placebo (27% reduction at 340mg).[4] |
| Pahwa et al., 2017 | Extended-Release | Change in UDysRS total score | Least-squares mean treatment difference of -7.9 vs. placebo (p<0.001). |
| Oertel et al. | Extended-Release | Change in UDysRS total score | Least-squares mean treatment difference of -14.4 vs. placebo (p<0.0001). |
| Meta-analysis | Immediate & Extended Release | Dyskinesia Rating Scales | Significant reduction in dyskinesia scores. |
Table 4: Clinical Efficacy of Mavoglurant in Levodopa-Induced Dyskinesia (Phase 2 Studies)
| Study | Formulation | Primary Outcome | Key Findings |
| Study 1 | Immediate-Release | Change in modified Abnormal Involuntary Movement Scale (mAIMS) total score | No statistically significant difference compared to placebo. |
| Study 2 | Modified-Release | Change in modified Abnormal Involuntary Movement Scale (mAIMS) total score | No statistically significant difference compared to placebo. |
| Meta-analysis (6 RCTs) | Not specified | Various dyskinesia scales | Not significantly superior to placebo on most measures, though a slight benefit was seen on the mAIMS. |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and other anti-dyskinetic agents.
Preclinical Models of Levodopa-Induced Dyskinesia
1. MPTP-Lesioned Non-Human Primate Model:
-
Animal Model: Typically adult macaques (e.g., Macaca fascicularis).
-
Induction of Parkinsonism: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Induction of Dyskinesia: Chronic daily administration of levodopa over several weeks to months until stable and reproducible dyskinetic movements (choreic and dystonic) are observed.
-
Drug Administration: The test compound (e.g., this compound) is typically administered orally.
-
Behavioral Assessment: Dyskinesia is scored by trained observers, often blinded to the treatment, using a validated rating scale that assesses the severity, duration, and type of involuntary movements.
2. 6-OHDA-Lesioned Rodent Model:
-
Animal Model: Commonly rats or mice.
-
Induction of Parkinsonism: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This neurotoxin selectively destroys catecholaminergic neurons.
-
Induction of Dyskinesia: After a recovery period, the animals receive daily injections of levodopa for several weeks.
-
Behavioral Assessment: The severity of dyskinesia is assessed using an Abnormal Involuntary Movement Scale (AIMS), which scores different types of movements (e.g., axial, limb, and orolingual) on a severity scale.
Clinical Trial Protocol for Levodopa-Induced Dyskinesia (Example based on this compound Phase 2a Study)
-
Study Design: Double-blind, placebo-controlled, randomized, parallel-group, multicenter study.
-
Patient Population: Patients with Parkinson's disease with moderate to severe levodopa-induced dyskinesia.
-
Intervention: Patients receive either the investigational drug (e.g., this compound) or a placebo for a specified duration (e.g., 4 weeks). The dosage may be escalated over time.
-
Primary Outcome Measures: Typically safety and tolerability.
-
Secondary Efficacy Outcome Measures:
-
Unified Dyskinesia Rating Scale (UDysRS): A comprehensive scale that assesses the impairment and disability associated with dyskinesia from both the patient's and clinician's perspective.
-
Abnormal Involuntary Movement Scale (AIMS): A clinician-rated scale to assess the severity of involuntary movements.
-
Patient Diaries: Patients record their "on" and "off" time, and the presence and severity of dyskinesia throughout the day.
-
Unified Parkinson's Disease Rating Scale (UPDRS): To monitor for any worsening of underlying parkinsonian symptoms.
-
Clinical Global Impression of Change (CGIC): A clinician's overall assessment of the change in the patient's condition.
-
Visualizations
Signaling Pathway of this compound's Anti-Dyskinetic Effect
Caption: Proposed mechanism of this compound in reducing levodopa-induced dyskinesia.
Experimental Workflow for Anti-Dyskinetic Drug Assessment
Caption: Typical workflow for the preclinical and clinical evaluation of anti-dyskinetic drugs.
Discussion on Reproducibility
The anti-dyskinetic effects of this compound observed in preclinical models and the Phase 2a clinical trial are encouraging. The significant reduction in mAIMS scores on days 1 and 14 of the clinical study suggests a tangible therapeutic benefit. However, the lack of a statistically significant effect on day 28 raises questions about the sustainability of the effect or potential for tolerance.
The broader context of mGluR5 NAMs further complicates the picture of reproducibility. The failure of mavoglurant to meet its primary endpoints in two Phase 2 studies is a significant counterpoint to the positive this compound data. This discrepancy could be due to several factors, including differences in the pharmacological properties of the molecules, the design of the clinical trials, or patient populations. A meta-analysis of mavoglurant trials did not find it to be superior to placebo on most measures, further tempering enthusiasm for this specific compound.
The termination of the Phase 2b/3 trial of this compound due to slow recruitment, while officially not related to efficacy or safety concerns, unfortunately, leaves the question of its large-scale reproducibility unanswered. Without data from a pivotal Phase 3 trial, it is difficult to definitively conclude on the robustness of this compound's anti-dyskinetic effects in a broader patient population.
In contrast, amantadine, particularly in its extended-release formulations, has a more established and consistently reproduced anti-dyskinetic effect across multiple clinical trials, as evidenced by significant improvements in the UDysRS.
Conclusion
The available evidence suggests that this compound has a biologically plausible mechanism of action and has demonstrated anti-dyskinetic effects in both preclinical and early clinical settings. However, the inconsistent results seen with other mGluR5 NAMs, such as mavoglurant, and the halt of the pivotal this compound trial, indicate that the reproducibility of this therapeutic approach is not yet firmly established.
For researchers and drug developers, the story of this compound and the broader class of mGluR5 NAMs underscores the critical importance of robust preclinical models and well-designed clinical trials to validate novel therapeutic targets. While the initial promise of this compound remains, further investigation is required to fully understand its therapeutic potential and to overcome the challenges that have hindered the clinical success of other drugs in this class. The established efficacy of amantadine serves as a benchmark for future anti-dyskinetic therapies.
References
- 1. This compound | ALZFORUM [alzforum.org]
- 2. Combined Therapy with Amantadine and Fenobam for Levodopa-induced Dyskinesia | Parkinson's Disease [michaeljfox.org]
- 3. A Phase 2A Trial of the Novel mGluR5-Negative Allosteric Modulator this compound for Levodopa-Induced Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amantadine extended release for levodopa-induced dyskinesia in Parkinson's disease (EASED Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Dipraglurant and Mavoglurant: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent mGluR5 negative allosteric modulators (NAMs), dipraglurant and mavoglurant. This document summarizes key preclinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways to inform future research and development in this area.
This compound (ADX48621) and mavoglurant (AFQ056) are selective, non-competitive antagonists of the metabotropic glutamate receptor 5 (mGluR5).[1] Both have been investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including Parkinson's disease, Fragile X syndrome, and anxiety.[2][3] This guide consolidates available preclinical data to facilitate a direct comparison of their pharmacological properties.
Data Presentation: In Vitro and In Vivo Comparison
The following tables summarize the key quantitative data from preclinical assays for this compound and mavoglurant. It is important to note that the data are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions unless specified.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (ADX48621) | Mavoglurant (AFQ056) | Reference |
| Binding Affinity (IC50, nM) | |||
| [3H]-MPEP Displacement (rat brain) | - | 47 | [1] |
| Functional Potency (IC50, nM) | |||
| Human mGluR5 | 21 ± 1 | 30 | [3] |
| Ca2+ Mobilization Assay | - | 110 | |
| Phosphoinositide (PI) Turnover Assay | - | 30 |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Compound | Dose (mg/kg, p.o.) | Key Finding | Reference |
| Haloperidol-Induced Catalepsy | Rat | This compound | 1, 3, 10, 30 | Dose-dependent reduction in catalepsy | |
| Vogel Conflict-Drinking Test | Rat | This compound | 3, 10, 30 | Increased punished licks, suggesting anxiolytic-like effects | |
| Forced Swim Test | Mouse | This compound | 30, 50 | Reduced immobility time, suggesting antidepressant-like effects | |
| Marble Burying Test | Mouse | This compound | 30, 50 | Reduced number of buried marbles, suggesting anti-compulsive-like effects | |
| Fragile X Syndrome Model (Fmr1 KO mice) | Mouse | Mavoglurant | - | Rescue of behavioral and neuroanatomical phenotypes |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling pathway and a general workflow for preclinical evaluation of mGluR5 NAMs.
Experimental Protocols
Detailed methodologies for key preclinical assays are crucial for the interpretation and replication of results.
Radioligand Binding Assay ([3H]-MPEP Displacement)
This assay determines the binding affinity of a test compound to the mGluR5 receptor.
-
Membrane Preparation: Membranes are prepared from rat brain tissue. The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competition Binding: A fixed concentration of the radiolabeled mGluR5 NAM, [3H]-MPEP, is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound or mavoglurant).
-
Incubation: The mixture is incubated, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of a compound.
-
Animal Preparation: Male rats are used for this study.
-
Drug Administration: Animals are treated with either the test compound (e.g., this compound) or vehicle via oral gavage (p.o.). Thirty minutes later, all animals receive an injection of haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
Catalepsy Assessment: Sixty minutes after haloperidol administration, the animals are placed with their forepaws on a vertical wire grid. The time the animal remains in this cataleptic posture is recorded, with a defined cut-off time.
-
Data Analysis: The duration of catalepsy is compared between the vehicle-treated and compound-treated groups. A significant reduction in the time spent on the grid indicates an anti-cataleptic (and potentially anti-parkinsonian) effect.
Vogel Conflict-Drinking Test in Rats
This assay is a model of anxiety and is used to screen for anxiolytic-like properties of a test compound.
-
Animal Preparation: Male rats are water-deprived for a set period before the test.
-
Drug Administration: On the day of the test, rats are treated with the test compound (e.g., this compound), vehicle, or a positive control (e.g., chlordiazepoxide).
-
Testing: After a set pre-treatment time (e.g., 60 minutes), the animals are individually placed in a "Vogel chamber." In this chamber, for every 20 licks from a water spout, the rat receives a mild electric shock through the floor grid.
-
Data Recording: The total number of licks and the latency to the first lick are recorded over a five-minute period.
-
Data Analysis: An increase in the number of punished licks in the compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Conclusion
The available preclinical data suggest that both this compound and mavoglurant are potent and selective mGluR5 negative allosteric modulators. This compound has demonstrated efficacy in rodent models of Parkinson's disease, anxiety, depression, and obsessive-compulsive disorder. Mavoglurant has shown promise in preclinical models of Fragile X syndrome. While direct head-to-head in vivo comparative studies are limited, this guide provides a foundational comparison based on the existing literature. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting studies in this field. Further direct comparative studies are warranted to fully elucidate the relative preclinical profiles of these two compounds.
References
A Comparative Analysis of the Therapeutic Window of Dipraglurant in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the therapeutic window of Dipraglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in non-human primate (NHP) models. The primary focus is on its application in treating Levodopa-induced dyskinesia (LID), a common and debilitating side effect of long-term Levodopa (L-Dopa) therapy in Parkinson's disease (PD). Data is compared with other relevant mGluR5 NAMs and alternative therapeutic agents tested in similar preclinical models.
Introduction
The degeneration of dopaminergic neurons in Parkinson's disease leads to excessive glutamate activity in the basal ganglia, contributing to both motor symptoms and the complications arising from L-Dopa therapy.[1] The mGluR5 receptor, highly expressed in key areas of the basal ganglia, plays a role in modulating neuronal excitability.[1][2] this compound (also known as ADX48621) is a potent and selective mGluR5 NAM designed to reduce this excessive glutamate signaling.[1][3] Preclinical studies in NHP models are critical for evaluating the efficacy and safety of such compounds before human trials, as these models closely replicate the motor complications observed in parkinsonian patients. This guide synthesizes available data to define the therapeutic window of this compound in these models.
Mechanism of Action: mGluR5 Signaling Pathway
This compound functions by binding to an allosteric site on the mGluR5 receptor, which indirectly reduces the receptor's response to glutamate. This modulation helps to dampen the excessive postsynaptic signaling implicated in LID. Group I mGlu receptors, including mGluR5, are predominantly found postsynaptically and couple to the Gq protein, leading to the activation of phospholipase C (PLC).
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The therapeutic window is defined by the range of doses (or plasma concentrations) that provides therapeutic benefit without causing unacceptable adverse effects. The following tables summarize efficacy and pharmacokinetic data for this compound and comparator compounds in NHP models of LID.
Table 1: Efficacy of this compound and Comparators in MPTP-Lesioned Primates
| Compound | Class | NHP Model | Dose | Efficacy Outcome (Dyskinesia Reduction) | Reference |
| This compound | mGluR5 NAM | MPTP Macaque | 30 mg/kg | Significant reduction in LID; noted as the "best effect" dose. | |
| MTEP | mGluR5 NAM | MPTP Primate | Not Specified | Dose-dependently reduces L-Dopa induced dyskinesia. | |
| Mavoglurant (AFQ056) | mGluR5 NAM | MPTP Primate | Not Specified | Reduced LID without affecting L-Dopa's antiparkinsonian effect. | |
| Amantadine | NMDA Antagonist | Animal Models | Not Specified | Effective in reducing LID. |
Table 2: Pharmacokinetic Parameters in Non-Human Primates
Specific pharmacokinetic data for this compound in non-human primates from the provided search results is limited. The table below includes relevant data from human clinical trials and L-Dopa studies in macaques to provide context, as NHP models are often used to predict human pharmacokinetics.
| Compound | Subject | Dose | Tmax (hours) | Cmax (ng/mL) | Half-life (hours) | Reference |
| This compound | Human (PD Patients) | 100 mg | ~1 | ~1844 | Not Specified | |
| L-Dopa | MPTP Macaque | 30 mg/kg (oral) | 1.6 ± 0.3 | 18.2 ± 3.8 nmol/mL* | ~1 (58.8 ± 22.7 min) |
*Note: 18.2 nmol/mL is approximately 3585 ng/mL. Although therapeutically-active doses of L-DOPA administered to the MPTP-lesioned macaque are higher on a mg/kg basis than those administered in clinical settings, they lead to maximal plasma concentrations (Cmax) similar to those achieved with 200 mg L-DOPA in the clinic. This highlights the importance of understanding species-specific pharmacokinetics.
Experimental Protocols
The methodologies below are standard for assessing anti-dyskinetic agents in NHP models.
MPTP-Lesioned Primate Model of Parkinson's Disease and LID
This model is considered highly predictive of Phase II clinical efficacy for LID treatments.
-
Induction of Parkinsonism: Macaques or marmosets are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.
-
Induction of Dyskinesia: Following the development of stable parkinsonian symptoms, animals are treated chronically with L-Dopa (e.g., twice daily) over several weeks or months until they develop consistent and measurable dyskinesia.
-
Drug Administration: Once stable LID is established, test compounds like this compound are administered orally or via injection prior to an L-Dopa challenge.
-
Behavioral Assessment: Dyskinesia is scored by trained observers using validated rating scales. These scales typically quantify the severity of abnormal involuntary movements (e.g., chorea, dystonia) in different body parts over a period of several hours post-L-Dopa administration. The antiparkinsonian effect of L-Dopa is also concurrently assessed to ensure the test compound does not block its therapeutic benefits.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from the primates at multiple time points following administration of the test compound. For instance, collections might occur at baseline (0), and then at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored frozen until analysis.
-
Quantification: The concentration of the drug in the plasma is quantified using a sensitive bioanalytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and elimination half-life.
Visualizations: Workflows and Concepts
Experimental Workflow for Assessing Anti-LID Therapeutics
Caption: Workflow for evaluating anti-dyskinetic drugs in NHP models.
Conceptual Diagram of a Therapeutic Window
Caption: The therapeutic window represents effective, non-toxic drug concentrations.
Conclusion
References
- 1. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Metabotropic Glutamate Receptor Type 5 Negative Allosteric Modulator this compound on Motor and Non-Motor Symptoms of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | ALZFORUM [alzforum.org]
A Comparative Analysis of Dipraglurant's Impact on Chorea and Dystonia
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Dipraglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its therapeutic effects on chorea and dystonia. By modulating excessive glutamatergic neurotransmission in the basal ganglia, this compound has been investigated as a treatment for hyperkinetic movement disorders. This document synthesizes preclinical and clinical data to compare its efficacy against these distinct yet often co-occurring conditions and benchmarks it against established alternative therapies.
Mechanism of Action: Targeting Glutamatergic Dysregulation
Chorea and dystonia are distinct hyperkinetic movement disorders rooted in the pathophysiology of the basal ganglia circuits. Chorea is characterized by irregular, rapid, and non-stereotyped movements, often linked to dysfunction in the indirect pathway. Dystonia involves sustained or intermittent muscle contractions causing abnormal, often repetitive, movements or postures, which is more associated with the direct pathway. A common underlying factor in these conditions, particularly in the context of levodopa-induced dyskinesia (LID) in Parkinson's disease, is the overactivity of glutamate, the primary excitatory neurotransmitter in the brain.
This compound acts as a selective mGluR5 negative allosteric modulator. The mGluR5 receptor is a G-protein coupled receptor that, upon activation by glutamate, triggers the Gq/PLC/IP3 signaling cascade, leading to an increase in intracellular calcium and subsequent neuronal excitation. By binding to an allosteric site, this compound reduces the receptor's response to glutamate, thereby dampening this excessive signaling and helping to restore normal synaptic plasticity and motor control.[1]
Comparative Efficacy of this compound
This compound's efficacy has been evaluated in conditions featuring chorea, dystonia, or both. The most robust data comes from trials on levodopa-induced dyskinesia (LID) in Parkinson's disease, a condition that comprises both choreic and dystonic movements.
Impact on Levodopa-Induced Dyskinesia (Chorea and Dystonia)
In a Phase 2a clinical trial (NCT01336088), this compound was shown to be safe and well-tolerated in Parkinson's disease patients with moderate to severe LID.[2] The study demonstrated that this compound significantly reduced the overall severity of dyskinesia.[2] Published results explicitly state that this compound reduced the severity of both dystonia and chorea, the two main components of LID.[3] However, a specific quantitative breakdown of the improvement for each movement type from this trial is not publicly available. The primary efficacy endpoint was the modified Abnormal Involuntary Movement Scale (mAIMS), a composite score.
Impact on Primary Dystonia (Blepharospasm)
A small Phase 2a feasibility study (NCT05027997) was conducted to evaluate this compound in patients with blepharospasm, a form of focal dystonia.[4] The trial found the drug to be well-tolerated, but the outcomes were inconclusive and did not demonstrate a meaningful clinical benefit. This suggests a potential difference in this compound's efficacy between the mixed hyperkinesias of LID and a pure, primary dystonia.
Data Presentation: this compound vs. Alternative Treatments
The following tables summarize the quantitative data from placebo-controlled clinical trials for this compound and standard-of-care treatments for chorea and dystonia.
Table 1: this compound for Levodopa-Induced Dyskinesia (Chorea & Dystonia)
| Treatment | Study | Primary Endpoint | Baseline Score (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | Net Benefit vs. Placebo | Significance (p-value) |
|---|
| This compound | Phase 2a (NCT01336088) | mAIMS Score¹ | ~9.95 | -3.0 (32% reduction at Day 14) | - | Statistically Significant Reduction | 0.04 (at Day 14) |
¹Modified Abnormal Involuntary Movement Scale; a composite score for dyskinesia including chorea and dystonia.
Table 2: Comparative Efficacy of Alternative Treatments
| Condition | Treatment | Study | Primary Endpoint | Baseline Score (Mean) | Change from Baseline (Drug) | Change from Baseline (Placebo) | Net Benefit vs. Placebo | Significance (p-value) |
|---|---|---|---|---|---|---|---|---|
| Chorea (Huntington's) | Tetrabenazine | Huntington Study Group | UHDRS Chorea Score² | Not Specified | -5.0 units | -1.5 units | -3.5 units | < 0.0001 |
| Dystonia (Cervical) | Botulinum Toxin A | Meta-analysis | TWSTRS Total Score³ | ~43.5 | - | - | -8.09 points | Not Specified |
| Dystonia (Cervical) | Botulinum Toxin A | Truong et al. (2010) | TWSTRS Total Score³ | Not Specified | -15.6 points | -6.7 points | -8.9 points | < 0.001 |
²Unified Huntington's Disease Rating Scale Chorea Score. ³Toronto Western Spasmodic Torticollis Rating Scale Total Score.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key clinical and preclinical studies of this compound.
Clinical Trial Protocol: Phase 2a in PD-LID (NCT01336088)
-
Objective: To assess the safety, tolerability, and efficacy of this compound on levodopa-induced dyskinesia in Parkinson's disease patients.
-
Design: A 4-week, multicenter, double-blind, placebo-controlled, randomized (2:1), parallel-group, dose-escalation trial.
-
Participants: 76 patients with Parkinson's disease and moderate to severe LID.
-
Intervention: Patients received this compound or placebo. The this compound dose was escalated from 50 mg once daily to 100 mg three times daily over 21 days.
-
Primary Outcome: Safety and tolerability, assessed via clinical examination, biological tests, and recording of adverse events.
-
Secondary Efficacy Outcome: Change in dyskinesia severity measured by the modified Abnormal Involuntary Movement Scale (mAIMS). Additional measures included the Unified Parkinson's Disease Rating Scale (UPDRS) and patient diaries.
Preclinical Protocol: MPTP Macaque Model of LID
-
Objective: To assess the anti-dyskinetic effect of a drug candidate in a non-human primate model that closely mimics human PD and LID.
-
Model Induction:
-
Parkinsonism Induction: Cynomolgus monkeys are administered the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) systemically (e.g., 0.2 mg/kg intramuscularly) in cycles until a stable, moderate-to-advanced parkinsonian state is achieved.
-
Dyskinesia Induction: Following stabilization of parkinsonism, animals are treated with daily oral levodopa (L-DOPA), often combined with carbidopa, for several weeks to months until stable and reproducible dyskinesias (both chorea and dystonia) develop.
-
-
Drug Administration: On testing days, this compound or a vehicle is administered orally prior to the L-DOPA challenge.
-
Assessment:
-
Animals are placed in observation cages and video-recorded for several hours post L-DOPA administration.
-
Trained raters, blinded to the treatment, score the severity of dyskinesia using a validated primate dyskinesia rating scale. This scale typically assesses the severity of both choreiform and dystonic movements in different body regions.
-
Parkinsonian disability is also scored to ensure the test compound does not worsen motor symptoms.
-
Preclinical Protocol: Tottering Mouse Model of Dystonia
-
Objective: To evaluate the effect of a drug candidate on dystonia-like movements in a genetic rodent model.
-
Model: The tottering (tg/tg) mouse has a recessive mutation in the Cacna1a gene, which encodes a calcium channel subunit. This results in phenotypic ataxia and episodes of paroxysmal dystonia.
-
Dystonia Induction: Dystonic episodes in tottering mice can be induced by stressors such as restraint or by administering caffeine (e.g., 15 mg/kg, intraperitoneally).
-
Drug Administration: this compound or vehicle is administered prior to the dystonia-inducing stimulus.
-
Assessment: The severity and duration of the dystonic attacks are scored by trained observers. This can involve rating the severity of abnormal postures and movements over a defined period following the stimulus.
Summary and Conclusion
This compound represents a targeted therapeutic approach for hyperkinetic movement disorders by modulating excessive glutamatergic activity through mGluR5 inhibition.
-
Impact on Chorea and Dystonia: The strongest evidence for this compound's efficacy is in the context of levodopa-induced dyskinesia in Parkinson's disease, where it has been shown to reduce the severity of both choreic and dystonic movements. This indicates its potential to treat mixed movement disorders where both phenomena are present.
-
Comparison with Alternatives: While direct quantitative comparisons are challenging due to different rating scales, this compound shows a significant effect on the composite dyskinesia score in PD-LID. Standard treatments like tetrabenazine for chorea and botulinum toxin for focal dystonia have demonstrated robust efficacy in their specific indications.
-
Efficacy in Primary Dystonia: The inconclusive results from the blepharospasm trial suggest that this compound's efficacy may not extend to all forms of primary dystonia, or that a larger trial is needed. The pathophysiology of primary dystonias may involve mechanisms less dependent on the specific mGluR5 pathway targeted by this compound compared to the glutamatergic overactivity seen in LID.
References
- 1. Modeling Parkinson's disease in primates: The MPTP model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of eight clinical rating scales used for the assessment of MPTP-induced parkinsonism in the Macaque monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | Clinical response to placebo botulinum toxin injection in cervical dystonia—a systematic review and meta-analysis [frontierspartnerships.org]
- 4. L-type calcium channels contribute to the tottering mouse dystonic episodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy and Safety of Dipraglurant for Levodopa-Induced Dyskinesia in Parkinson's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term efficacy and safety of Dipraglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease (PD).[1][2] The performance of this compound is objectively compared with established alternative treatments, namely amantadine and dopamine agonists. This analysis is supported by available clinical trial data and detailed experimental protocols to facilitate informed research and development decisions.
Mechanism of Action: Targeting Glutamatergic Dysregulation
This compound's therapeutic potential lies in its ability to modulate the overactive glutamatergic signaling in the basal ganglia of individuals with Parkinson's disease, a state exacerbated by long-term levodopa therapy.[2][3] By acting as a negative allosteric modulator of the mGluR5 receptor, this compound can reduce the excessive glutamate transmission that contributes to the development and manifestation of dyskinesia.[2]
Figure 1: Simplified signaling pathway of mGluR5 and the inhibitory action of this compound.
Comparative Efficacy of this compound and Alternatives
The primary measure of efficacy in recent clinical trials for LID is the Unified Dyskinesia Rating Scale (UDysRS) or the modified Abnormal Involuntary Movement Scale (mAIMS). The following tables summarize the available data for this compound and its comparators.
Table 1: Efficacy of this compound in Levodopa-Induced Dyskinesia
| Trial Identifier | Phase | N (this compound/Placebo) | Primary Endpoint | Results | Citation(s) |
| NCT01336088 | 2a | 52/24 | Change from baseline in mAIMS score | - Day 1 (50 mg): 20% reduction (p=0.04)- Day 14 (100 mg): 32% reduction (p=0.04) | |
| NCT04857359 | 2b/3 | - | Change from baseline in UDysRS score | Terminated due to slow recruitment |
Table 2: Efficacy of Amantadine in Levodopa-Induced Dyskinesia
| Trial Identifier/Study | Phase/Type | N | Primary Endpoint | Results | Citation(s) |
| EASE LID (NCT02136914) | 3 | 121 (Amantadine ER/Placebo) | Change from baseline in UDysRS total score at Week 12 | -7.9 point difference vs. placebo (p<0.001) | |
| Meta-analysis | - | 356 | Change in UPDRS Part IV and UDysRS | Significant improvement in UPDRS IV (p<0.0001) and UDysRS (p=0.0011 at 13 weeks) | |
| 1-Year Follow-up | Observational | 17 | Reduction in dyskinesia score | 56% reduction in dyskinesia at 1 year, similar to the initial 60% reduction |
Table 3: Efficacy of Dopamine Agonists in Levodopa-Induced Dyskinesia
| Drug | Trial/Study Type | Key Findings on Dyskinesia | Citation(s) |
| Ropinirole | 5-year RCT | Initiating treatment with ropinirole delayed the onset of dyskinesia compared to levodopa alone. | |
| Pramipexole | Meta-analysis of RCTs | Reduced "off" time and improved motor scores, but was associated with an increase in dyskinetic adverse events. | |
| Rotigotine | Post-hoc analysis of open-label extensions | Low incidence of dyskinesia over 6 years, with most cases occurring after the addition of levodopa. | |
| Apomorphine | Prospective follow-up | Continuous subcutaneous infusion significantly reduced peak-dose dyskinesias over a two-year period. |
Comparative Safety and Tolerability
The safety profiles of this compound, amantadine, and dopamine agonists are crucial considerations in their clinical application.
Table 4: Safety Profile of this compound
| Trial Identifier | Most Common Adverse Events (≥5% and > placebo) | Serious Adverse Events | Discontinuation due to AEs | Citation(s) |
| NCT01336088 | Dyskinesia, dizziness, nausea, fatigue | No major safety concerns reported | 2 subjects (3.8%) |
Table 5: Safety Profile of Amantadine
| Trial Identifier/Study | Most Common Adverse Events (≥5% and > placebo) | Serious Adverse Events | Discontinuation due to AEs | Citation(s) |
| EASE LID (NCT02136914) | Visual hallucinations, peripheral edema, dizziness, dry mouth, constipation | Not specified | 20.6% (Amantadine ER) vs. 6.9% (Placebo) | |
| EASE LID 2 (2-year open-label) | Fall, hallucination, peripheral edema, constipation, urinary tract infection | Not specified | 13.9% due to drug-related AEs |
Table 6: General Safety Profile of Dopamine Agonists
| Drug Class | Common Adverse Events | Potential Serious Adverse Events |
| Dopamine Agonists | Nausea, vomiting, dizziness, somnolence, orthostatic hypotension, hallucinations, impulse control disorders | Fibrotic reactions (ergot-derived), sudden onset of sleep |
Experimental Protocols
Detailed methodologies are essential for the critical evaluation and replication of clinical research.
This compound: Phase 2a Study (NCT01336088)
-
Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled, parallel-group, dose-escalation study.
-
Participants: 76 patients with Parkinson's disease and moderate to severe levodopa-induced dyskinesia.
-
Intervention:
-
Days 1-14: this compound 50 mg once daily or placebo.
-
Days 15-28: this compound escalated to 100 mg three times daily or placebo.
-
-
Primary Outcome Measure: Safety and tolerability, assessed through monitoring of adverse events, vital signs, ECGs, and laboratory tests.
-
Secondary Outcome Measures:
-
Change from baseline in the modified Abnormal Involuntary Movement Scale (mAIMS) score.
-
Patient diaries recording "on" and "off" time.
-
Unified Parkinson's Disease Rating Scale (UPDRS) scores.
-
Figure 2: Experimental workflow for the this compound Phase 2a clinical trial.
Amantadine: EASE LID Study (NCT02136914)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 121 patients with Parkinson's disease and at least 1 hour of troublesome dyskinesia per day.
-
Intervention: Amantadine extended-release (ER) 274 mg or placebo, administered orally once daily at bedtime for up to 25 weeks.
-
Primary Outcome Measure: Change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.
-
Key Secondary Outcome Measure: Change in "off" time.
Logical Comparison of Treatment Approaches
The decision to use this compound or an alternative therapy for LID involves a careful consideration of their mechanisms of action, efficacy, and safety profiles.
Figure 3: Logical relationship of therapeutic approaches for Levodopa-Induced Dyskinesia.
Conclusion
This compound has shown promise in early-phase clinical trials for the treatment of levodopa-induced dyskinesia in Parkinson's disease, with a favorable short-term safety profile. Its targeted mechanism of action on the mGluR5 receptor presents a novel approach to managing this challenging motor complication. However, the termination of the Phase 2b/3 trial leaves a critical gap in the understanding of its long-term efficacy and safety.
In comparison, amantadine has a more established, albeit modest, long-term efficacy and a well-characterized safety profile, with extended-release formulations offering improved tolerability. Dopamine agonists are primarily utilized to delay the onset of dyskinesia in earlier stages of Parkinson's disease but can exacerbate existing dyskinesia.
Further well-controlled, long-term clinical trials are imperative to definitively establish the role of this compound in the therapeutic armamentarium for levodopa-induced dyskinesia. Direct comparative studies with amantadine and other emerging therapies will be essential to guide clinical decision-making and advance the management of this debilitating condition.
References
- 1. A meta-analysis of the long-term efficacy of Amantadine for Levodopa-induced dyskinesia in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of dyskinesias in a 5-year trial of ropinirole and L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dipraglurant
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Dipraglurant is paramount. While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The recommended personal protective equipment when handling this compound is geared towards standard laboratory hygiene and the prevention of direct contact.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) | To prevent skin contact. It is advised to consult the glove supplier for specific breakthrough times and suitability for the solvents used. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes or dust generation.[1] |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | If there is a potential for generating dust or aerosols, work should be conducted in a fume hood to avoid inhalation. |
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. |
| Skin Contact | Immediately remove all contaminated clothing and rinse the skin with water/shower. |
| Eye Contact | Rinse eyes thoroughly with plenty of water. |
| Ingestion | Have the victim drink water (two glasses at most). |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Handling | - Avoid inhalation of dust. - Change contaminated clothing promptly. - Wash hands thoroughly after handling. |
| Storage | - Keep the container tightly closed. - Store in a dry place. |
Disposal Plan
Unused or waste this compound must be disposed of in accordance with national and local regulations.
| Waste Type | Disposal Procedure |
| Unused/Waste Product | - Do not mix with other waste. - Leave the chemical in its original container. - Dispose of in accordance with institutional and local environmental regulations, often through a licensed waste disposal company. |
| Uncleaned Containers | - Handle uncleaned containers as you would the product itself. |
| General Guidance | For investigational drugs used in clinical research, it is important to follow specific protocols for the destruction of used and unused materials, which may involve incineration through an approved environmental management vendor. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation:
- Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Review the experimental plan and have all required equipment and reagents ready.
2. Donning PPE:
- Put on a laboratory coat.
- Don safety glasses or goggles.
- Put on impervious gloves.
3. Handling and Weighing:
- If handling the solid form, perform weighing operations in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
- Use a clean spatula and weighing paper/boat.
- Close the primary container tightly immediately after use.
4. Solution Preparation:
- If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.
- If the solvent is volatile, perform this step in a fume hood.
- Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
5. Post-Handling:
- Clean any spills immediately according to laboratory procedures.
- Wipe down the work area with an appropriate cleaning agent.
- Remove gloves and dispose of them in the designated waste container.
- Wash hands thoroughly with soap and water.
- Remove safety glasses and lab coat.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
